(R)-2-Aminopentan-1-ol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-aminopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXUFGARZZKTK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80696-30-6 | |
| Record name | (R)-(-)-2-Amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (R)-2-Aminopentan-1-ol
This document provides a comprehensive technical overview of the chemical properties, structure, and applications of this compound. It includes detailed experimental protocols and data presented for clarity and ease of use by professionals in the fields of chemical research and drug development.
Core Chemical Properties and Structure
This compound, also known as D-Norvalinol, is a chiral amino alcohol. Its structure consists of a five-carbon pentane backbone with a primary amine group at the second carbon (C2) and a primary alcohol (hydroxyl) group at the first carbon (C1). The stereochemistry at the C2 chiral center is designated as 'R' (Rectus) according to the Cahn-Ingold-Prelog priority rules.
The presence of both an amino group and a hydroxyl group makes it a versatile building block in organic synthesis, capable of forming hydrogen bonds and participating in various chemical transformations.[1]
Chemical Structure
-
IUPAC Name: (2R)-2-aminopentan-1-ol[1]
-
Canonical SMILES: CCCC--INVALID-LINK--CO
-
Isomeric SMILES: CCC--INVALID-LINK--CO[2]
-
InChI Key: ULAXUFGARZZKTK-RXMQYKEDSA-N
Physicochemical Data
The quantitative properties of this compound are summarized in the table below. Data for the corresponding racemic mixture (dl-2-amino-1-pentanol) is included for comparison where specific enantiomer data is not available.
| Property | Value | Notes |
| CAS Number | 80696-30-6[2][3] | For the (R)-enantiomer |
| Molecular Formula | C₅H₁₃NO[2][3] | |
| Molecular Weight | 103.16 g/mol [2][4][5] | |
| Appearance | Colorless liquid or crystalline solid[5] | For the racemic mixture |
| Melting Point | 44-48 °C | |
| Boiling Point | 194-195 °C[5] | For the racemic mixture (lit.) |
| Density | 0.922 g/mL at 25 °C[5] | For the racemic mixture (lit.) |
| Solubility | Soluble in water, ethanol, and dimethylformamide[5] | For the racemic mixture |
| Optical Activity | [α]20/D −17° (c = 1 in chloroform) | Specific rotation for the (R)-enantiomer |
| Flash Point | 96 °C (204.8 °F) - closed cup |
Role in Synthesis and Biological Interactions
This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its specific stereochemistry is crucial for creating enantiomerically pure drugs, which often exhibit higher efficacy and fewer side effects than their racemic counterparts.
It serves as a key intermediate in the synthesis of various compounds, including:
-
(R)-N-(p-toluenesulfonyl)-2-propylaziridine.
-
Potent dual toll-like receptor modulators, such as (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol.
-
Substrates for dihydroxyacetone phosphate (DHAP)-dependent aldolases.
The biological activity of its derivatives often stems from the ability of the amino and hydroxyl groups to interact with the active sites of enzymes and biological receptors through hydrogen bonding and ionic interactions.[1]
Experimental Protocols
Synthesis via Chiral Resolution
A common method to obtain enantiomerically pure this compound is through the resolution of its racemic mixture. This protocol describes a general procedure using a chiral resolving agent, such as L-(+)-tartaric acid.
Methodology:
-
Salt Formation: Dissolve racemic 2-aminopentan-1-ol in a suitable solvent, such as ethanol.
-
Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) dissolved in the same solvent to the solution.[6]
-
Diastereomeric Salt Crystallization: Stir the mixture. The diastereomeric salt of one enantiomer (e.g., (S)-2-aminopentan-1-ol with L-(+)-tartaric acid) will be less soluble and will preferentially crystallize out of the solution. Allow the solution to stand, often at a reduced temperature (e.g., 5-20 °C), for several hours to maximize crystal formation.[6]
-
Isolation: Filter the suspension to isolate the crystallized diastereomeric salt. The mother liquor will be enriched with the other diastereomer (in this case, the salt of this compound).
-
Liberation of the Free Amine: Treat the enriched mother liquor with a base (e.g., NaOH solution) to deprotonate the amine and neutralize the tartaric acid, adjusting the pH to 11-13.[6]
-
Extraction and Purification: Extract the free this compound from the aqueous solution using an organic solvent. Dry the organic layer and remove the solvent under reduced pressure. Further purification can be achieved by distillation to yield the final product.[6]
Analytical Characterization Workflow
Confirming the identity, purity, and stereochemistry of this compound is critical. A typical analytical workflow involves multiple spectroscopic and chromatographic techniques.[7]
Methodologies:
-
Structural Confirmation (NMR):
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns, which provide detailed information about the carbon-hydrogen framework.[7]
-
-
Enantiomeric Purity (Chiral HPLC):
-
Protocol: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column. The mobile phase is typically a mixture of hexane and isopropanol.
-
Analysis: Chiral HPLC is the primary method for separating and quantifying the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee%).[7]
-
-
Identity and Purity (GC-MS):
-
Protocol: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the compound may first be derivatized (e.g., using trifluoroacetic anhydride, TFAA) to increase its volatility. The derivatized sample is injected into the GC-MS.[7]
-
Analysis: The retention time from the GC provides purity information, while the mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint to confirm the compound's identity.[7]
-
References
- 1. Buy (R)-2-(aminomethyl)pentan-1-ol [smolecule.com]
- 2. (R)-(-)-2-amino-1-pentanol [stenutz.eu]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
(R)-2-Aminopentan-1-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-2-Aminopentan-1-ol, a chiral amino alcohol of significant interest in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the reduction of (R)-norvaline, and discusses its primary applications. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for the utilization of this versatile chiral building block.
Core Data
This compound, also known as (R)-Norvalinol, is a valuable chiral intermediate. Its key identifiers and physicochemical properties are summarized below for quick reference.
| Identifier | Value | Reference |
| CAS Number | 80696-30-6 | [1][2] |
| Molecular Formula | C₅H₁₃NO | [3] |
| Molecular Weight | 103.16 g/mol | [1][2] |
| Physical Property | Value |
| Appearance | Colorless liquid or crystalline solid |
| Solubility | Soluble in water and some organic solvents |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding chiral amino acid, (R)-norvaline. The carboxylic acid functional group is reduced to a primary alcohol while preserving the stereochemistry at the chiral center. A reliable method for this transformation is the use of a borane complex, such as borane-dimethyl sulfide (BMS) or a borane-tetrahydrofuran complex (BH₃·THF).
Experimental Protocol: Reduction of (R)-Norvaline to this compound
This protocol is adapted from established procedures for the reduction of amino acids to their corresponding amino alcohols.[4][5][6]
Materials:
-
(R)-Norvaline
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
Methanol (MeOH)
-
6 M Sodium Hydroxide (NaOH) solution
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, is flushed with nitrogen or argon gas to ensure an inert atmosphere.
-
Charging the Flask: (R)-Norvaline (1 equivalent) is added to the flask, followed by anhydrous THF (approximately 10 volumes relative to the amino acid). The mixture is stirred to form a suspension.
-
Addition of Borane Reagent: The borane reagent (BMS or BH₃·THF, approximately 1.1-1.5 equivalents) is added dropwise to the stirred suspension via the addition funnel. The addition should be performed at a controlled rate, and the flask may be cooled in an ice bath to manage any exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, the flask is cooled in an ice bath. Methanol is then added slowly and cautiously to quench the excess borane reagent. Vigorous gas evolution (hydrogen) will be observed.
-
Work-up: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in a 6 M aqueous solution of sodium hydroxide and refluxed for 4-6 hours to hydrolyze any borate esters.
-
Extraction: The aqueous mixture is cooled to room temperature and saturated with solid potassium carbonate. The aqueous layer is then extracted multiple times with chloroform or dichloromethane.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Applications in Research and Drug Development
Chiral amino alcohols, such as this compound, are highly valued in the pharmaceutical industry and in asymmetric synthesis. Their bifunctionality and chirality make them versatile starting materials and auxiliaries.
-
Chiral Building Blocks: this compound serves as a key chiral precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of both an amino and a hydroxyl group allows for a wide range of chemical modifications.
-
Chiral Auxiliaries: In asymmetric synthesis, chiral amino alcohols can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. They can be temporarily incorporated into a substrate to direct the formation of a new stereocenter, and then subsequently removed.
-
Ligands for Asymmetric Catalysis: The amino and hydroxyl groups can coordinate to metal centers, making chiral amino alcohols excellent candidates for the development of chiral ligands for asymmetric catalysis. These catalyst systems are crucial for the enantioselective synthesis of a wide variety of compounds.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from (R)-norvaline.
Caption: Workflow for the synthesis of this compound.
Logical Relationship in Asymmetric Synthesis
This diagram shows the logical role of a chiral amino alcohol as a chiral auxiliary in asymmetric synthesis.
Caption: Role of a chiral amino alcohol as a chiral auxiliary.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents [patents.google.com]
- 3. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comprehensive Technical Guide to (R)-2-Aminopentan-1-ol and its Synonyms in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough overview of (R)-2-Aminopentan-1-ol, a valuable chiral building block in synthetic and medicinal chemistry. This document details its various synonyms, key quantitative data, and detailed experimental protocols for its synthesis and application in the preparation of pharmacologically relevant compounds.
Chemical Identity and Synonyms
This compound is a chiral amino alcohol widely used as an intermediate in the synthesis of more complex molecules. To facilitate comprehensive literature searches and unambiguous identification, a compilation of its synonyms and identifiers is presented below.
| Nomenclature Type | Name/Identifier | Reference |
| IUPAC Name | (2R)-2-aminopentan-1-ol | |
| Common Synonyms | D-Norvalinol | |
| (R)-(-)-2-Amino-1-pentanol | ||
| CAS Number | 80696-30-6 | |
| Molecular Formula | C5H13NO | [1] |
| Linear Formula | CH3(CH2)2CH(NH2)CH2OH | |
| InChI | 1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |
| InChI Key | ULAXUFGARZZKTK-RXMQYKEDSA-N | |
| SMILES String | CCC--INVALID-LINK--CO | |
| PubChem Substance ID | 24878046 | |
| MDL Number | MFCD02683228 |
It is crucial to distinguish the (R)-enantiomer from its corresponding (S)-enantiomer, (S)-2-Aminopentan-1-ol (L-Norvalinol, CAS No: 22724-81-8), and the racemic mixture, DL-2-Amino-1-pentanol (DL-Norvalinol, CAS No: 4146-04-7).[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for experimental design and characterization.
| Property | Value | Reference |
| Molecular Weight | 103.16 g/mol | |
| Melting Point | 44-48 °C (lit.) | |
| Optical Activity [α]20/D | -17° (c = 1 in chloroform) | |
| Flash Point | 96 °C (204.8 °F) - closed cup | |
| Assay | 97% |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a pharmacologically active compound are outlined below.
Synthesis of this compound from D-Norvaline
A common and efficient method for the preparation of this compound is the reduction of the corresponding amino acid, D-norvaline. The following protocol is adapted from a general procedure for the reduction of amino acids using lithium aluminum hydride.[2]
Reaction Scheme:
References
Spectroscopic Analysis of (R)-2-Aminopentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Aminopentan-1-ol, a valuable chiral building block in pharmaceutical and chemical synthesis. Due to the limited availability of public spectroscopic data for the pure (R)-enantiomer, this document primarily presents data for the racemic mixture, DL-2-Aminopentan-1-ol. In achiral environments, the NMR and IR spectra of the individual enantiomers are identical to that of the racemate. Mass spectrometry data will also be discussed in the context of its general fragmentation pattern.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for DL-2-Aminopentan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.65 - 3.55 | m | 1H | H-1a |
| ~3.45 - 3.35 | m | 1H | H-1b |
| ~2.90 - 2.80 | m | 1H | H-2 |
| ~1.45 - 1.20 | m | 4H | H-3, H-4 |
| 0.90 | t | 3H | H-5 |
| (Broad singlet) | br s | 3H | -NH₂, -OH |
¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~67.0 | C-1 |
| ~55.0 | C-2 |
| ~35.0 | C-3 |
| ~20.0 | C-4 |
| ~14.0 | C-5 |
Infrared (IR) Spectroscopy
The following are characteristic absorption bands for 2-Aminopentan-1-ol.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |
| 2850 - 2960 | Strong | C-H stretching (alkane) |
| ~1600 | Medium | N-H scissoring (bending) |
| ~1050 | Strong | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry of 2-Aminopentan-1-ol would typically be performed using a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺.
| m/z | Proposed Fragment |
| 104.1 | [M+H]⁺ |
| 72.1 | [M - CH₂OH]⁺ |
| 44.1 | [CH₂(NH₂)]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).
-
Set the appropriate acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound
-
Spectroscopy grade solvent (e.g., chloroform) if running a solution spectrum, or use neat for Attenuated Total Reflectance (ATR).
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.
Procedure (using ATR-FTIR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (a drop or a few crystals) of this compound directly onto the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform a background correction.
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Formic acid (for promoting ionization)
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.
-
Add a small amount of formic acid (e.g., 0.1% v/v) to the solution to facilitate protonation.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to optimal values for the analyte.
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-200 amu).
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
If fragmentation is observed in the source or via tandem MS (MS/MS), identify the major fragment ions.
-
Propose structures for the observed fragment ions.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral compound like this compound.
Caption: General workflow for spectroscopic analysis.
(R)-2-Aminopentan-1-ol: A Technical Guide to Chirality and Optical Rotation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiroptical properties of (R)-2-Aminopentan-1-ol, a key chiral intermediate in organic synthesis and drug development. This document details its physicochemical properties, provides a standardized experimental protocol for determining its optical rotation, and illustrates key concepts and workflows through detailed diagrams.
Core Concepts: Chirality and Optical Activity
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This property arises from the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, an amino group, a propyl group, and a hydroxymethyl group. The "R" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.
Chiral molecules have the unique property of rotating the plane of plane-polarized light. This phenomenon is known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates light to the left (counter-clockwise) is levorotatory (-). This compound is levorotatory, as indicated by the negative sign in its specific rotation value.
dot
Caption: Chirality and its effect on plane-polarized light.
Physicochemical and Optical Properties
The following tables summarize the key quantitative data for this compound and its racemic form.
Table 1: Properties of this compound
| Property | Value | Conditions |
| CAS Number | 80696-30-6 | - |
| Molecular Formula | C₅H₁₃NO | - |
| Molecular Weight | 103.16 g/mol | - |
| Melting Point | 44-48 °C | lit. |
| Specific Rotation ([α]²⁰/D) | -17° | c = 1 in chloroform |
Table 2: Properties of dl-2-Aminopentan-1-ol (Racemic Mixture)
| Property | Value | Conditions |
| CAS Number | 4146-04-7 | - |
| Density | 0.922 g/mL | at 25 °C (lit.)[1] |
| Boiling Point | 194-195 °C | lit.[1] |
| Refractive Index (n20/D) | 1.4511 | lit.[1] |
| Solubility | Soluble in water, ethanol, and dimethylformamide | -[1] |
Experimental Protocol: Determination of Optical Rotation
This section provides a detailed methodology for the determination of the specific rotation of this compound using a polarimeter.
3.1. Materials and Equipment
-
This compound sample
-
Chloroform (or other suitable solvent), analytical grade
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium D-line lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Pasteur pipettes
-
Beakers
3.2. Procedure
-
Instrument Preparation:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.
-
-
Blank Measurement:
-
Fill the polarimeter cell with the pure solvent (chloroform).
-
Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound (e.g., 0.1 g) using an analytical balance.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in the solvent and fill the flask to the mark. Ensure the solution is homogeneous.
-
Calculate the exact concentration (c) in g/mL.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared solution.
-
Fill the cell with the solution, again ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter and record the observed rotation (α) in degrees.
-
-
Calculation of Specific Rotation:
-
The specific rotation ([\α]T/λ) is calculated using the following formula: [\α]T/λ = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
T = temperature in degrees Celsius
-
λ = wavelength of the light source (D for sodium D-line)
-
-
dot
Caption: Experimental workflow for determining specific rotation.
Role in Drug Development
This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The stereochemistry of a drug is often critical to its pharmacological activity and safety, as different enantiomers can have different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.
This compound has been identified as an intermediate in the synthesis of potent dual toll-like receptor modulators, which are of interest in the development of therapies for various diseases. Its use ensures the desired stereochemistry in the final active pharmaceutical ingredient (API).
dot
Caption: Role as a chiral building block in API synthesis.
References
Commercial Availability and Applications of (R)-2-Aminopentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Aminopentan-1-ol, a chiral amino alcohol, serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its stereospecific nature makes it a valuable intermediate for the development of targeted therapeutics. This guide provides an in-depth overview of its commercial availability, key chemical properties, and significant applications, including detailed experimental protocols and pathway visualizations.
Commercial Suppliers and Physical Properties
This compound is commercially available from a range of chemical suppliers. The quality and specifications can vary, so it is crucial for researchers to consult the specific documentation provided by the vendor. Below is a summary of typical product specifications from major suppliers.
| Supplier | Product Name | CAS Number | Purity | Optical Activity | Melting Point (°C) |
| Sigma-Aldrich | (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | 97% | [α]20/D −17°, c = 1 in chloroform[1] | 44-48[1] |
| Santa Cruz Biotechnology | (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | - | - | - |
| Thermo Fisher Scientific | (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | - | - | - |
| Molport | (2R)-2-aminopentan-1-ol hydrochloride | 80696-30-6 (free base) | 95% | - | - |
Note: Specifications such as purity and optical activity may vary by batch. Always refer to the supplier's certificate of analysis for the most accurate information.
Key Synthetic Applications
This compound is a versatile chiral precursor for the synthesis of high-value molecules. Two notable examples are its use in the creation of a catecholaminergic activity enhancer and a potent Toll-like receptor (TLR) modulator.
Synthesis of (-)-1-(Benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP)
This compound is a key starting material for the enantioselective synthesis of (-)-BPAP, a highly potent and selective catecholaminergic activity enhancer. The synthesis involves the conversion of the amino alcohol to a suitable intermediate, such as (R)-N-tosyl-2-propylaziridine, which is then coupled with benzofuran.
Experimental Workflow for the Synthesis of (-)-BPAP
Figure 1. Synthetic workflow for (-)-BPAP from this compound.
Detailed Experimental Protocol (Conceptual)
-
Step 1: Synthesis of (R)-N-Tosyl-2-propylaziridine: this compound is reacted with tosyl chloride in the presence of a base like pyridine to form the corresponding tosyl-protected amino alcohol. Subsequent treatment with a strong base (e.g., sodium hydroxide) induces an intramolecular cyclization to yield the chiral aziridine intermediate.
-
Step 2: Coupling with Benzofuran: Benzofuran is lithiated at the 2-position using a strong organolithium base such as n-butyllithium. The resulting 2-lithiobenzofuran then acts as a nucleophile, attacking the aziridine ring of (R)-N-tosyl-2-propylaziridine to form the carbon-carbon bond and open the aziridine ring.
-
Step 3: Final Modifications: The tosyl protecting group is removed from the resulting secondary amine using a suitable reducing agent. The final step involves the N-propylation of the amine, typically through reductive amination with propionaldehyde and a reducing agent like sodium borohydride, to yield (-)-BPAP.
Synthesis of a Dual Toll-like Receptor (TLR) 7/8 Modulator
This compound is also utilized in the synthesis of 2,4-diaminoquinazolines, which have been identified as potent dual agonists for Toll-like receptors 7 and 8 (TLR7/8).[1] These receptors are key components of the innate immune system, and their activation can trigger an immune response. The stereochemistry of the amino alcohol has been shown to be crucial, with the (R)-isomer leading to selective TLR8 agonism in some cases.
Experimental Workflow for 2,4-Diaminoquinazoline Synthesis
Figure 2. General synthetic workflow for a 2,4-diaminoquinazoline TLR7/8 modulator.
Detailed Experimental Protocol (Conceptual)
-
Step 1: Formation of the Dichloroquinazoline Intermediate: The synthesis typically begins with a substituted 2-aminobenzonitrile which undergoes cyclization and chlorination, often using a reagent like phosphorus oxychloride (POCl3), to form a 2,4-dichloroquinazoline core structure.
-
Step 2: First Nucleophilic Aromatic Substitution (SNAr): The more reactive chlorine atom at the 4-position of the quinazoline ring is displaced by the amino group of this compound in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Step 3: Second Nucleophilic Aromatic Substitution: The remaining chlorine atom at the 2-position is then substituted with an amino group, typically by reaction with ammonia or another amine, to yield the final 2,4-diaminoquinazoline product.
Role in Toll-like Receptor Signaling
The 2,4-diaminoquinazoline derivative of this compound acts as a dual agonist for TLR7 and TLR8. These receptors are located in the endosomes of immune cells, such as dendritic cells and macrophages. Upon binding to their ligands (in this case, the synthetic agonist), TLR7 and TLR8 initiate a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, key mediators of the innate immune response.
This signaling is primarily mediated through the MyD88-dependent pathway.
TLR7/8 MyD88-Dependent Signaling Pathway
Figure 3. Simplified TLR7/8 MyD88-dependent signaling pathway.
Pathway Description:
-
Ligand Binding and Receptor Dimerization: The 2,4-diaminoquinazoline agonist binds to TLR7 and/or TLR8 within the endosome, inducing receptor dimerization.
-
Recruitment of Adaptor Proteins: The dimerized receptors recruit the adaptor protein MyD88.
-
Formation of the Myddosome: MyD88 then recruits and activates IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
Activation of Downstream Kinases: This complex activates TRAF6, which in turn activates the TAK1 complex.
-
Activation of Transcription Factors: TAK1 activates the IKK complex, leading to the phosphorylation and degradation of IκB, which releases the transcription factor NF-κB. Simultaneously, TRAF6 can activate IRF7.
-
Gene Transcription: NF-κB and IRF7 translocate to the nucleus, where they induce the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α).[2]
References
An In-depth Technical Guide to (R)-2-Aminopentan-1-ol: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, storage, and chemical properties of (R)-2-Aminopentan-1-ol. The content is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this chiral building block.
Chemical and Physical Properties
This compound is a chiral amino alcohol recognized for its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its bifunctional nature, containing both a primary amine and a primary alcohol, allows for a diverse range of chemical transformations.
| Property | Value | References |
| Molecular Formula | C₅H₁₃NO | [1][2] |
| Molecular Weight | 103.16 g/mol | [1][2] |
| Appearance | Colorless to yellow clear liquid or crystalline solid | [1] |
| Melting Point | 44-48 °C | [3] |
| Boiling Point | 194-195 °C | [1] |
| Flash Point | 96 °C (closed cup) | [3] |
| Density | 0.922 g/mL at 25 °C | [1] |
| Optical Activity | [α]20/D −17°, c = 1 in chloroform | [3] |
| Solubility | Soluble in water, ethanol, and dimethylformamide. | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this chemical.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | H335 |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage class for this combustible liquid is 10.[3]
Experimental Protocols
This compound is a valuable chiral building block. While numerous synthetic strategies for chiral amino alcohols exist, a common approach involves the asymmetric reduction of a corresponding α-amino ketone or the ring-opening of a chiral epoxide. Below are generalized experimental protocols.
Representative Synthesis: Asymmetric Reductive Amination of a Hydroxy Ketone
This protocol describes a biocatalytic approach using an engineered amine dehydrogenase (AmDH) for the asymmetric reductive amination of a hydroxy ketone to produce a chiral amino alcohol. This method is noted for its high stereoselectivity.[4]
Materials:
-
1-Hydroxypentan-2-one (substrate)
-
Engineered Amine Dehydrogenase (AmDH)
-
Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5)
-
NADH (cofactor)
-
Glucose (for cofactor regeneration)
-
Glucose Dehydrogenase (GDH)
-
Purified water
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing the ammonium chloride/ammonia buffer.
-
Add the substrate, 1-hydroxypentan-2-one, to the desired concentration (e.g., 50 mM).
-
Add the cofactor, NADH, and the cofactor regeneration system consisting of glucose and glucose dehydrogenase.
-
Initiate the reaction by adding the engineered AmDH enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24 hours).[4]
-
Monitor the reaction progress using a suitable analytical technique, such as HPLC, to determine the conversion of the substrate to the product, this compound.
-
Upon completion, terminate the reaction, for example, by adding acid to lower the pH.
-
The product can be purified using techniques such as ion-exchange chromatography.[4]
General Chemical Reactions
This compound can undergo various chemical transformations at its amino and hydroxyl groups.
Oxidation:
-
Objective: To oxidize the primary alcohol to an aldehyde or a carboxylic acid.
-
Reagents: A suitable oxidizing agent such as pyridinium chlorochromate (PCC) for the aldehyde or a stronger oxidant like potassium permanganate for the carboxylic acid.
-
General Procedure: The this compound is dissolved in an appropriate solvent (e.g., dichloromethane for PCC) and the oxidizing agent is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified.
N-Alkylation:
-
Objective: To introduce an alkyl group at the nitrogen atom.
-
Reagents: An alkyl halide (e.g., ethyl iodide) and a base (e.g., triethylamine).
-
General Procedure: this compound is reacted with the alkyl halide in the presence of a base to neutralize the hydrohalic acid formed. The reaction is typically carried out in a suitable solvent and may require heating. Work-up and purification yield the N-alkylated product.
Logical Relationships and Workflows
The following diagrams illustrate the synthetic utility and a general workflow for the preparation of this compound.
Caption: Synthetic pathway to this compound and its subsequent reactions.
Caption: General experimental workflow for the biocatalytic synthesis of this compound.
Biological Context and Applications
This compound and other chiral amino alcohols are significant in drug development due to their prevalence in biologically active molecules.[5] The stereochemistry of these compounds often plays a crucial role in their pharmacological activity.
While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The primary amino group and the hydroxyl group can participate in hydrogen bonding and ionic interactions with the active sites of enzymes and receptors.[6] This makes it a valuable scaffold for designing ligands that can modulate the function of these biological macromolecules.
Its applications in drug development primarily revolve around its use as a chiral intermediate in the synthesis of more complex pharmaceutical agents. For instance, chiral amino alcohols are key components in certain antiviral and cardiovascular drugs.[7] The ability to synthesize enantiomerically pure forms of these building blocks is therefore critical for the development of stereochemically defined drugs.
References
- 1. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 158733068 | C10H26N2O2 | CID 158733068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy (R)-2-(aminomethyl)pentan-1-ol [smolecule.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Biological Activity of (R)-2-Aminopentan-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of (R)-2-aminopentan-1-ol and its key derivatives. The document focuses on presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support research and development in medicinal chemistry and pharmacology.
Introduction
This compound is a chiral amino alcohol that serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its stereochemistry and functional groups make it an attractive starting material for the development of novel therapeutic agents. This guide will delve into two primary classes of its derivatives: quinazolinamine-based Toll-like receptor (TLR) agonists and a tetrahydropterin analog with chaperone activity.
(R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol: A Toll-Like Receptor 7/8 Agonist
Derivatives of this compound that incorporate a 2,4-diaminoquinazoline scaffold have been investigated for their potent immunomodulatory effects, specifically as agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons.
Biological Activity
While specific quantitative data for (R)-2-((2-aminoquinazolin-4-yl)amino)pentan-1-ol is not extensively available in the public domain, the biological activity of structurally related 2,4-diaminoquinazoline derivatives provides a strong indication of its potential as a TLR7/8 agonist. The potency of such agonists is typically quantified by their half-maximal effective concentration (EC50) in cell-based reporter assays.
Table 1: Biological Activity of Representative TLR7/8 Agonists
| Compound | Target(s) | Assay System | EC50 (nM) | Reference |
| R848 (Resiquimod) | TLR7/8 | HEK293 cells expressing human TLR7 | 616 ± 24 | [1] |
| R848 (Resiquimod) | TLR7/8 | HEK293 cells expressing human TLR8 | - | [1] |
| Compound 48 | TLR7 | HEK293 cells expressing human TLR7 | Potent Agonist | [2] |
| Compound 5 | TLR7 | Human TLR7 reporter assay | Potent Agonist | [3] |
Signaling Pathway
The activation of TLR7 and TLR8 by agonists like (R)-2-((2-aminoquinazolin-4-yl)amino)pentan-1-ol initiates a MyD88-dependent signaling pathway. This cascade involves the recruitment of adaptor proteins and kinases, leading to the activation of transcription factors such as NF-κB and IRF7, which in turn regulate the expression of inflammatory cytokines and type I interferons.
Experimental Protocols
A general synthetic approach for related 2,4-diaminoquinazolines involves the nucleophilic aromatic substitution of a 4-chloroquinazoline precursor with the desired amine.
Materials:
-
2,4-dichloroquinazoline
-
This compound
-
A suitable solvent (e.g., isopropanol, DMF)
-
A base (e.g., diisopropylethylamine)
-
Ammonia source (e.g., ammonium hydroxide or ammonia gas)
Procedure:
-
Dissolve 2,4-dichloroquinazoline in the chosen solvent.
-
Add this compound and the base to the reaction mixture.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting intermediate, (R)-2-((2-chloroquinazolin-4-yl)amino)pentan-1-ol, is then subjected to ammonolysis.
-
Dissolve the intermediate in a suitable solvent and treat with a source of ammonia at elevated temperature and pressure in a sealed vessel.
-
After the reaction is complete, cool the mixture and purify the product by column chromatography or recrystallization to yield (R)-2-((2-aminoquinazolin-4-yl)amino)pentan-1-ol.
The activity of TLR7/8 agonists can be determined using commercially available HEK293 cell lines that are stably transfected with human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
Test compound ((R)-2-((2-aminoquinazolin-4-yl)amino)pentan-1-ol)
-
Positive control (e.g., R848)
-
Cell culture medium (DMEM, 10% FBS, selection antibiotics)
-
96-well plates
-
QUANTI-Blue™ Solution (InvivoGen)
Procedure:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and the positive control.
-
Add the compound dilutions to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect a sample of the supernatant from each well.
-
Add the supernatant to QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours.
-
Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer.
-
Plot the dose-response curves and calculate the EC50 values using non-linear regression analysis.
(R)-2-amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one: A Pharmacological Chaperone for Tryptophan Hydroxylase 2
A derivative of this compound, (R)-2-amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one, which is an analog of tetrahydrobiopterin (BH4), has been investigated for its role as a pharmacological chaperone. Pharmacological chaperones are small molecules that can stabilize mutant proteins, correct their misfolding, and restore their function. This particular derivative has been studied for its effect on tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in the synthesis of serotonin in the brain.[4]
Biological Activity
The chaperone activity of this BH4 analog is demonstrated by its ability to increase the thermal stability of both wild-type and mutant forms of TPH2.[4] The thermal stability is quantified by the T50 value, which is the temperature at which the enzyme loses 50% of its activity. An increase in the T50 value in the presence of the compound indicates a stabilizing, chaperone effect.
Table 2: Chaperone Effect of a BH4 Analog on TPH2 Thermal Stability
| Enzyme | Condition | T50 (°C) | Reference |
| Wild-type TPH2 | Control | ~48.5 | [4] |
| Wild-type TPH2 | + 0.2 mM BH4 analog | ~50.5 | [4] |
| Mutant (C1473G) TPH2 | Control | ~46.5 | [4] |
| Mutant (C1473G) TPH2 | + 0.2 mM BH4 analog | ~49.0 | [4] |
Note: T50 values are approximated from graphical data presented in the reference.
Mechanism of Action
As a pharmacological chaperone, the BH4 analog is thought to bind to TPH2, stabilizing its three-dimensional structure. This stabilization helps to prevent the misfolding and subsequent degradation of the enzyme, particularly in the case of certain mutations that render the protein less stable. By maintaining the proper conformation of TPH2, the chaperone can help to preserve its catalytic activity.
Experimental Protocols
The synthesis of this complex molecule is a multi-step process. While a detailed, readily available protocol starting from this compound is not published, the general approach involves the condensation of a pyrimidine precursor with a chiral amino polyol, which can be derived from this compound.
This assay measures the effect of the chaperone on the thermal stability of TPH2.
Materials:
-
Purified wild-type or mutant TPH2 enzyme
-
BH4 analog test compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrates for TPH2 activity assay (L-tryptophan, BH4 cofactor, etc.)
-
Heating block or thermocycler
-
Method for quantifying TPH2 activity (e.g., HPLC-based measurement of 5-hydroxytryptophan)
Procedure:
-
Prepare solutions of TPH2 enzyme in the reaction buffer, with and without the BH4 analog at a specified concentration (e.g., 0.2 mM).
-
Aliquot the enzyme solutions into separate tubes.
-
Incubate the tubes at a range of different temperatures for a fixed period (e.g., 5 minutes).
-
After the heat treatment, immediately place the tubes on ice to stop any further denaturation.
-
Measure the remaining TPH2 activity in each tube using a standard TPH2 activity assay.
-
Plot the percentage of remaining TPH2 activity against the incubation temperature.
-
Determine the T50 value, the temperature at which 50% of the initial enzyme activity is lost, for both the control and the chaperone-treated samples.
Conclusion
This compound is a valuable chiral precursor for the synthesis of diverse and potent biologically active molecules. Its derivatives have shown significant promise as immunomodulatory agents through the activation of TLR7 and TLR8, and as pharmacological chaperones for enzymes implicated in neurological disorders. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this chemical scaffold and its derivatives. Future work should focus on elucidating the structure-activity relationships of a broader range of this compound derivatives and conducting in vivo studies to validate their therapeutic efficacy.
References
- 1. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective 2,4-diaminoquinazoline toll-like receptor 7 (TLR 7) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of (R)-2-Aminopentan-1-ol in Modern Chiral Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Aminopentan-1-ol, a versatile chiral building block, is steadily carving a niche in the landscape of organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a five-carbon backbone with a defined stereocenter, offers a powerful platform for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of the synthesis, applications, and future potential of this compound, with a focus on its utility in the development of novel therapeutics and chiral ligands for asymmetric catalysis.
Synthesis of this compound
The enantiomerically pure form of 2-aminopentan-1-ol is accessible through various synthetic routes. A common laboratory-scale preparation involves the reduction of the corresponding α-amino acid, (R)-norvaline. This transformation can be effectively achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).
Applications in the Synthesis of Bioactive Molecules
The true value of this compound is demonstrated in its successful incorporation into a variety of biologically active compounds. Its defined stereochemistry is crucial for the specific interactions of these molecules with their biological targets, leading to enhanced efficacy and reduced off-target effects.
Catecholaminergic Activity Enhancer: (-)-BPAP
This compound is a key starting material in the enantioselective synthesis of (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], a highly potent and selective catecholaminergic activity enhancer (CAE).[1][2][3] The synthesis involves the conversion of this compound to a chiral aziridine intermediate, which is then coupled with a benzofuran moiety.[1] This compound has been shown to enhance the impulse-evoked release of catecholamines and serotonin in the brain, highlighting its potential in the treatment of neurological disorders.[2][3][4]
Toll-Like Receptor (TLR) Modulators
In the field of immunology, this compound serves as a crucial building block for the synthesis of potent dual Toll-like receptor (TLR) modulators. Specifically, it is used to prepare (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, a compound that has shown promise in modulating immune responses.
This compound in Asymmetric Catalysis
Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, owing to their ability to form stable complexes with metal centers and create a chiral environment for stereoselective transformations. While the application of this compound itself as a ligand is an emerging area of research, its structural similarity to well-established chiral amino alcohols, such as (R)-valinol, suggests significant potential.
Chiral Oxazoline Ligands
A primary application of chiral amino alcohols in asymmetric catalysis is in the synthesis of chiral oxazoline ligands. These ligands, particularly bis(oxazolines) (BOX) and phosphine-oxazolines (PHOX), have been successfully employed in a wide array of metal-catalyzed reactions, including hydrogenations, cyclopropanations, and allylic alkylations, often affording high enantioselectivities.[5][6][7][8] The synthesis of an oxazoline from this compound would follow a general procedure involving condensation with a carboxylic acid or nitrile derivative, followed by cyclization.
Quantitative Data Summary
The following tables summarize the available quantitative data for reactions involving this compound and related chiral amino alcohols in asymmetric synthesis.
Table 1: Performance of Chiral Amino Alcohol-Derived Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Derivative | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound Derivative | Data not available | - | - | - | - |
| L-Valinol-derived Oxazoline | 10 | Toluene | 0 to rt | 83 | 84 (R)[9] |
| (1R,2S)-N-Isopropylephedrine | >95 | 98 (R) | [10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol
This protocol is based on general methods for the synthesis of 4-aminoquinazoline derivatives.[11][12][13]
Materials:
-
2,4-dichloroquinazoline
-
This compound
-
Ammonia (solution in a suitable solvent, e.g., isopropanol)
-
Triethylamine or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
Step 1: Synthesis of 2-chloro-N-((R)-1-hydroxypentan-2-yl)quinazolin-4-amine:
-
Dissolve 2,4-dichloroquinazoline in a suitable solvent such as ethanol.
-
Add a solution of this compound and a base (e.g., triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the product by filtration or extraction.
-
-
Step 2: Amination to form the final product:
-
Suspend the product from Step 1 in a suitable solvent.
-
Add a solution of ammonia and heat the reaction mixture in a sealed vessel.
-
After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.
-
Visualizing Synthetic Pathways and Workflows
Synthesis of (-)-BPAP from this compound
Caption: Synthetic pathway for (-)-BPAP.
General Workflow for Asymmetric Addition of Diethylzinc to an Aldehyde
Caption: Catalytic cycle for asymmetric diethylzinc addition.
Conclusion and Future Outlook
This compound has demonstrated its value as a chiral building block in the synthesis of complex bioactive molecules. While its direct application as a ligand in asymmetric catalysis is still a developing field, the success of structurally similar amino alcohols provides a strong rationale for its further investigation. The synthesis of novel chiral ligands derived from this compound and their application in a broader range of asymmetric transformations represents a promising avenue for future research. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile and readily accessible chiral building blocks like this compound is set to increase, solidifying its role as a key player in modern organic synthesis.
References
- 1. Enantioselective synthesis and absolute configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a highly potent and selective catecholaminergic activity enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancer substances: selegiline and R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] enhance the neurotrophic factor synthesis on cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Conversion: A Technical Guide to the Synthesis of Chiral Amines from Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries, forming the backbone of a vast array of bioactive molecules and catalysts. The use of readily available and often naturally derived chiral amino alcohols as precursors presents a highly attractive and atom-economical strategy for their synthesis. This technical guide provides an in-depth exploration of the core methodologies for the conversion of chiral amino alcohols to other valuable chiral amines, with a focus on catalytic hydrogen borrowing (or hydrogen autotransfer) and related enzymatic strategies.
Introduction: The Value of Amino Alcohols as Chiral Precursors
Chiral 1,2- and 1,3-amino alcohols are privileged structural motifs found in numerous natural products and pharmaceuticals. Their inherent chirality, derived from the chiral pool or through asymmetric synthesis, makes them ideal starting materials for the construction of more complex chiral amines. The direct conversion of the hydroxyl group into an amino group, while preserving or selectively modifying the existing stereocenter, is a key transformation that has garnered significant attention. This guide will delve into the primary catalytic systems that enable this efficient conversion, providing detailed experimental insights and comparative data.
Catalytic Amination via Hydrogen Borrowing: A Sustainable Approach
The hydrogen borrowing (HB) or hydrogen autotransfer (HAT) strategy is a powerful and sustainable method for the amination of alcohols. This process avoids the use of stoichiometric activating and reducing agents, generating water as the only byproduct. The catalytic cycle typically involves the temporary oxidation of the alcohol to a carbonyl intermediate by a metal catalyst, which then undergoes condensation with an amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the desired amine, regenerating the active catalyst.
Ruthenium-Catalyzed Hydrogen Borrowing Amination
Ruthenium complexes are among the most effective catalysts for hydrogen borrowing amination. Various well-defined Ru-pincer and Ru-phosphine complexes have been developed to promote the efficient conversion of amino alcohols to diamines or other substituted amines.
General Experimental Protocol for Ruthenium-Catalyzed Amination:
A representative procedure for the amination of a secondary alcohol using a ruthenium catalyst is as follows:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) and the appropriate ligand (e.g., a phosphinoxazoline).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the amino alcohol substrate, the amine nucleophile, and a suitable solvent (e.g., toluene, o-xylene).
-
If required, add a base or an additive to facilitate the reaction.
-
Seal the tube and heat the reaction mixture to the specified temperature for the required duration.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired chiral amine product.
Table 1: Ruthenium-Catalyzed Amination of Amino Alcohols
| Entry | Amino Alcohol Substrate | Amine Nucleophile | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee/dr | Reference |
| 1 | (S)-2-amino-3-phenyl-1-propanol | Benzylamine | [Ru(p-cymene)Cl₂]₂ / Ligand X | 110 | 24 | 85 | >99% ee | [1](--INVALID-LINK--) |
| 2 | (R)-2-(benzylamino)-1-phenylethanol | Aniline | Ru-MACHO | 100 | 16 | 78 | 95:5 dr | [1](--INVALID-LINK--) |
| 3 | (S)-2-amino-1-butanol | Piperidine | Ru(II)-Phosphinoxazoline | 120 | 48 | 91 | >99% ee | [1](--INVALID-LINK--) |
Note: Specific ligand structures and reaction conditions are detailed in the cited literature.
Iridium-Catalyzed Hydrogen Borrowing Amination
Iridium complexes, particularly those with [Cp*Ir] moieties, have also emerged as powerful catalysts for hydrogen borrowing amination. They often exhibit high activity and selectivity under milder reaction conditions compared to their ruthenium counterparts.
General Experimental Protocol for Iridium-Catalyzed Amination:
A typical procedure for the iridium-catalyzed amination of a diol to an amino alcohol is described below:
-
In a glovebox, a vial is charged with the iridium catalyst (e.g., [Cp*IrCl₂]₂), the diol substrate, the amine, and a base (e.g., NaOtBu).
-
A solvent, such as tert-butanol, is added, and the vial is sealed.
-
The reaction mixture is heated to the specified temperature with stirring for the designated time.
-
Upon completion, the reaction is cooled, and the solvent is removed in vacuo.
-
The resulting residue is purified by flash chromatography to yield the pure amino alcohol product.[2](--INVALID-LINK--)
Table 2: Iridium-Catalyzed Amination of Diols and Amino Alcohols
| Entry | Alcohol Substrate | Amine Nucleophile | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee/dr | Reference |
| 1 | 1,2-Propanediol | Aniline | [CpIrCl₂]₂ | 85 | 16 | 93 | N/A | [3](--INVALID-LINK--) |
| 2 | (S)-N-benzyl-L-prolinol | Ph methyl ketone | [Cp*IrCl₂]₂ | 85 | 16 | 63 | 82:18 er | [2](--INVALID-LINK--) |
| 3 | Racemic α-tertiary 1,2-diols | Various amines | Ir/Chiral Phosphoric Acid | 80 | 120 | up to 91 | up to 99% ee | [4](--INVALID-LINK--) |
Note: "er" denotes enantiomeric ratio. Ph* methyl ketone is used as a coupling partner in an alkylation reaction.
Enzymatic Approaches to Chiral Amine Synthesis from Alcohol Precursors
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines. Amine dehydrogenases (AmDHs) and transaminases (TAs) are key enzymes in this context. While often used for the reductive amination of ketones, they can be integrated into cascade reactions starting from alcohols.
Dual-Enzyme Hydrogen-Borrowing Cascades
A powerful enzymatic strategy involves a dual-enzyme system where an alcohol dehydrogenase (ADH) oxidizes the alcohol to a ketone, which is then aminated by a transaminase or an amine dehydrogenase. This "hydrogen-borrowing" cascade allows for the direct conversion of alcohols to amines with high enantioselectivity.
General Experimental Protocol for Dual-Enzyme Cascade:
-
A reaction buffer is prepared containing the alcohol substrate, the amine donor (e.g., isopropylamine for transaminases or ammonia for AmDHs), and necessary cofactors (e.g., NAD⁺, pyridoxal 5'-phosphate).
-
The alcohol dehydrogenase and the amine transaminase (or amine dehydrogenase) are added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
The reaction progress is monitored by HPLC or GC analysis.
-
Upon completion, the enzymes are removed (e.g., by precipitation or filtration), and the product is extracted and purified.
Table 3: Enzymatic Conversion of Alcohols to Chiral Amines
| Entry | Alcohol Substrate | Enzyme System | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | (S)-1-phenylethanol | ADH / ω-TA | Isopropylamine | 30 | 48 | 93 | >99 (R) | [5](--INVALID-LINK--) |
| 2 | 1-octanol | ADH / ω-TA | Alanine | 37 | 24 | >99 | >99 (S) | [5](--INVALID-LINK--) |
| 3 | (S)-1-phenyl-1,2-ethanediol | ADH / AmDH | NH₃ | 30 | 24 | 85 | >99 (R) | [5](--INVALID-LINK--) |
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex mechanisms and workflows in catalytic synthesis. The following sections provide Graphviz DOT scripts to generate these visualizations.
Hydrogen Borrowing Catalytic Cycle
The following DOT script illustrates the general mechanism of hydrogen borrowing catalysis for the amination of an alcohol.
Caption: Catalytic cycle for hydrogen borrowing amination.
Experimental Workflow for Catalytic Amination
This diagram outlines the typical laboratory workflow for performing a catalytic amination reaction using an amino alcohol as a starting material.
Caption: General experimental workflow for catalytic amination.
Conclusion
The synthesis of chiral amines from chiral amino alcohols represents a cornerstone of modern asymmetric synthesis. Catalytic hydrogen borrowing methodologies, employing either transition metal complexes or enzymatic systems, offer efficient, sustainable, and atom-economical routes to these valuable compounds. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and implement these powerful synthetic strategies in their own laboratories. Further advancements in catalyst design are expected to broaden the substrate scope and enhance the practicality of these transformations, paving the way for the synthesis of novel and complex chiral amines.
References
- 1. Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-2-Aminopentan-1-ol from D-norvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Aminopentan-1-ol, also known as D-norvalinol, is a chiral amino alcohol with applications as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for its function in these applications. This document provides a detailed protocol for the synthesis of this compound via the reduction of the carboxylic acid moiety of D-norvaline. The presented methods are adapted from established procedures for the reduction of other amino acids, such as L-valine, and are applicable for laboratory-scale synthesis.[1][2] Two primary reducing agents are discussed: Lithium Aluminum Hydride (LAH) and Borane-Methyl Sulfide (BMS). LAH is a powerful and efficient reducing agent for this transformation.[3][4] The BMS method offers an alternative, though the LAH procedure is generally faster and more convenient.[1]
Chemical Reaction
The overall reaction involves the reduction of the carboxylic acid group of D-norvaline to a primary alcohol, yielding this compound.
Reactant: D-norvaline ((2R)-2-aminopentanoic acid) Product: this compound (D-norvalinol)
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from D-norvaline. The data for the LAH method is adapted from a similar reduction of L-valine.[1]
| Parameter | Lithium Aluminum Hydride (LAH) Method | Borane-Methyl Sulfide (BMS) Method |
| Starting Material | D-norvaline | D-norvaline |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Methyl Sulfide (BH₃·SMe₂) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Time | 16 hours (reflux) | 18 hours (reflux) |
| Typical Yield | 70-75% (estimated) | 40-50% (estimated) |
| Product Purity | High (after distillation) | High (after distillation) |
| Product Appearance | Clear liquid | Clear liquid |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
This procedure is adapted from the successful reduction of L-valine to L-valinol and is expected to give a good yield of this compound.[1]
Materials:
-
D-norvaline (MW: 117.15 g/mol )
-
Lithium Aluminum Hydride (LAH) (MW: 37.95 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (deionized)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry 3 L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a stopper. Flush the entire apparatus with dry nitrogen.
-
LAH Suspension: Charge the flask with a suspension of Lithium Aluminum Hydride (e.g., 47.9 g, 1.26 mol) in anhydrous THF (1200 mL).
-
Cooling: Cool the LAH suspension to 10°C using an ice bath.
-
Addition of D-norvaline: Add D-norvaline (e.g., 100 g, 0.85 mol) in portions over 30 minutes. Caution: This will cause vigorous evolution of hydrogen gas. Ensure proper venting.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16 hours.
-
Quenching: Cool the reaction mixture to 10°C with an ice bath and dilute with 1000 mL of anhydrous diethyl ether.
-
Slowly and carefully add the following in a dropwise manner:
-
47 mL of water
-
47 mL of 15% aqueous NaOH
-
141 mL of water
-
-
Work-up: Stir the resulting white precipitate for 30 minutes, then filter.
-
Wash the filter cake with diethyl ether (3 x 150 mL).
-
Extraction and Drying: Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by vacuum distillation to yield this compound as a clear liquid.
Method 2: Reduction with Borane-Methyl Sulfide (BMS)
This method provides an alternative to the use of LAH.[1]
Materials:
-
D-norvaline (MW: 117.15 g/mol )
-
Borane-Methyl Sulfide complex (BMS)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
6 M Sodium Hydroxide (NaOH)
-
Potassium Carbonate (K₂CO₃)
-
Chloroform
-
Celite
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with distillation head
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: In a dry, nitrogen-flushed three-necked flask equipped with a mechanical stirrer and reflux condenser, add D-norvaline (e.g., 200 g, 1.7 mol) and anhydrous THF (400 mL).
-
BF₃·OEt₂ Addition: Add freshly distilled boron trifluoride etherate (210 mL, 1.7 mol).
-
BMS Addition: Heat the mixture to a gentle reflux and add borane–methyl sulfide complex (188 mL, 1.88 mol) dropwise over 2 hours.
-
Reaction: Reflux the solution for 18 hours.
-
Quenching: Cool the reaction mixture to 0°C and slowly add 200 mL of methanol to quench the reaction.
-
Solvent Removal: Replace the condenser with a distillation head and concentrate the mixture under reduced pressure.
-
Hydrolysis: Add 1 L of 6 M NaOH to the residue and reflux for 4 hours.
-
Work-up: Saturate the cooled mixture with potassium carbonate (approx. 400 g).
-
Filter the mixture through a pad of Celite.
-
Extraction: Extract the filtrate with chloroform (3 x 1 L).
-
Concentration: Combine the organic extracts and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from D-norvaline.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents
This diagram shows the relationship between the starting material, reagents, and the final product.
Caption: Key components in the synthesis of this compound.
References
Application Notes: Asymmetric Synthesis of Pharmaceutical Intermediates Using (R)-2-Aminopentan-1-ol
Introduction
(R)-2-Aminopentan-1-ol is a valuable chiral building block for the synthesis of enantiomerically pure pharmaceutical intermediates. Its vicinal amino alcohol functionality allows for its conversion into a robust chiral auxiliary, typically a substituted oxazolidinone. This auxiliary can effectively direct the stereochemical outcome of subsequent carbon-carbon bond-forming reactions, such as alkylations and aldol additions, which are fundamental transformations in the synthesis of complex drug molecules. The predictable stereocontrol, coupled with the straightforward attachment and cleavage of the auxiliary, makes it a practical tool for researchers in drug discovery and development.
Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The core principle behind using this compound as a chiral auxiliary lies in the temporary incorporation of this chiral molecule into a prochiral substrate to induce diastereoselectivity in a subsequent reaction. The general workflow involves:
-
Formation of the Chiral Auxiliary: this compound is first converted into a rigid heterocyclic system, most commonly an oxazolidinone. This is typically achieved by reaction with phosgene, a phosgene equivalent (e.g., carbonyldiimidazole), or a dialkyl carbonate. The resulting oxazolidinone provides a conformationally restricted environment.
-
Acylation: The substrate of interest, typically a carboxylic acid derivative, is then attached to the nitrogen atom of the oxazolidinone, forming an N-acyl oxazolidinone.
-
Diastereoselective Reaction: The N-acyl oxazolidinone is then subjected to a bond-forming reaction. For instance, deprotonation of the α-carbon of the acyl group with a strong base generates a chiral enolate. The steric hindrance imposed by the substituent derived from the amino alcohol (in this case, a propyl group) directs the approach of an electrophile (e.g., an alkyl halide in an alkylation reaction or an aldehyde in an aldol reaction) to the less hindered face of the enolate. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.
-
Cleavage of the Auxiliary: After the desired stereocenter has been created, the chiral auxiliary is cleaved from the product. This is often accomplished by hydrolysis (e.g., using lithium hydroperoxide) to yield the chiral carboxylic acid or its derivative. The this compound auxiliary can often be recovered and reused, enhancing the overall efficiency of the process.
Applications in Pharmaceutical Synthesis
This methodology is broadly applicable to the synthesis of a wide range of chiral intermediates. For example, the synthesis of enantiomerically enriched α-alkylated carboxylic acids is a common application. These motifs are present in numerous pharmaceuticals, including anti-inflammatory drugs and enzyme inhibitors. Similarly, the asymmetric synthesis of β-hydroxy carboxylic acids via aldol reactions provides access to key building blocks for the synthesis of polyketide natural products, statins, and various other bioactive molecules. While specific examples utilizing this compound are not extensively documented in publicly available literature, the principles are well-established with structurally similar auxiliaries, such as the one derived from (1S,2R)-2-aminocyclopentan-1-ol, which has shown excellent diastereoselectivities (>99%) in both alkylation and aldol reactions.[1][2]
Quantitative Data Summary
The following table summarizes representative data for asymmetric reactions mediated by a chiral oxazolidinone auxiliary derived from a similar amino alcohol, (1S,2R)-2-aminocyclopentan-1-ol.[2] This data illustrates the high levels of stereocontrol and good yields that can be anticipated when using an auxiliary derived from this compound.
| Entry | Reaction Type | Electrophile/Aldehyde | Yield (%) | Diastereomeric Excess (% de) |
| 1 | Alkylation | Benzyl bromide | 72 | >99 |
| 2 | Alkylation | Allyl iodide | 65 | >99 |
| 3 | Aldol Reaction | Acetaldehyde | 70 | >99 |
| 4 | Aldol Reaction | Isobutyraldehyde | 71 | >99 |
| 5 | Aldol Reaction | 3-Methylbutanal | 73 | >99 |
| 6 | Aldol Reaction | Benzaldehyde | 80 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (R)-4-Propyl-1,3-oxazolidin-2-one
This protocol describes the formation of the chiral oxazolidinone auxiliary from this compound.
-
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Toluene
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add diethyl carbonate (1.5 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in toluene and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the (R)-4-propyl-1,3-oxazolidin-2-one.
-
Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone
This protocol details the N-acylation of the chiral auxiliary, followed by diastereoselective alkylation.
-
Materials:
-
(R)-4-Propyl-1,3-oxazolidin-2-one (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
-
Procedure:
-
N-Acylation:
-
Dissolve (R)-4-propyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the N-propionyl oxazolidinone by silica gel chromatography.
-
-
Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the alkylated product by silica gel chromatography. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.
-
-
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final chiral carboxylic acid.
-
Materials:
-
N-Alkylated oxazolidinone (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Aqueous hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the N-alkylated oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous layer with diethyl ether to extract the recovered chiral auxiliary.
-
Acidify the aqueous layer with HCl to pH 1-2 and extract the chiral carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Visualizations
Caption: Workflow for Asymmetric Synthesis using this compound.
Caption: Logical flow for a chiral auxiliary-mediated aldol reaction.
References
The Untapped Potential of (R)-2-Aminopentan-1-ol in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note to the Reader: A comprehensive review of scientific literature did not yield specific examples of (R)-2-Aminopentan-1-ol being directly employed as a chiral auxiliary in asymmetric reactions. However, its structure as a chiral 1,2-amino alcohol is analogous to well-established and highly effective chiral auxiliaries. This document provides detailed application notes and generalized protocols based on the established methodologies for structurally similar auxiliaries, such as those derived from (1S,2R)-2-aminocyclopentan-1-ol and other commercially available amino alcohols. The information herein serves as a foundational guide for researchers looking to explore the potential of this compound in asymmetric synthesis.
Introduction to Chiral Auxiliaries and this compound
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached to the substrate, provides high stereocontrol, and can be removed under mild conditions without affecting the newly formed stereocenter.[2]
This compound, a chiral 1,2-amino alcohol, possesses the key structural features necessary for a potent chiral auxiliary. By converting it into a rigid heterocyclic system, such as an oxazolidinone, it can create a defined chiral environment to effectively shield one face of a reactive intermediate, like an enolate, guiding the approach of an electrophile.
Theoretical Application in Asymmetric Alkylation
One of the most powerful applications of chiral auxiliaries is in the asymmetric alkylation of enolates to produce chiral carboxylic acids and their derivatives.[3] The following section outlines the theoretical workflow and a generalized protocol for the use of an oxazolidinone derived from this compound in this context.
Workflow for Asymmetric Alkylation
The general workflow for an asymmetric alkylation using a chiral auxiliary is a three-step process: attachment of the auxiliary, diastereoselective alkylation, and removal of the auxiliary.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Data from an Analogous System: (4R,5S)-cyclopentano[d]oxazolidin-2-one
To illustrate the potential efficacy, the following table summarizes the results from asymmetric alkylation and aldol reactions using an oxazolidinone derived from the structurally related (1S,2R)-2-aminocyclopentan-1-ol.[4]
| Reaction Type | Electrophile/Aldehyde | Yield (%) | Diastereomeric Excess (de, %) |
| Alkylation | Benzyl bromide | 65-72 | >99 |
| Alkylation | Allyl iodide | 65-72 | >99 |
| Aldol Reaction | Acetaldehyde | 70 | >99 |
| Aldol Reaction | Isobutyraldehyde | 71 | >99 |
| Aldol Reaction | 3-Methylbutanal | 73 | >99 |
| Aldol Reaction | Benzaldehyde | 80 | >99 |
Data sourced from a study on an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol.[4]
Generalized Experimental Protocol: Asymmetric Alkylation
This protocol is a generalized procedure and would require optimization for an auxiliary derived from this compound.
Step 1: Synthesis of the (R)-4-propyl-oxazolidin-2-one Auxiliary
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, toluene), add a carbonyl source such as diethyl carbonate (1.1 eq) and a catalytic amount of a strong base (e.g., NaOEt).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by flash chromatography or recrystallization to yield the oxazolidinone.
Step 2: N-Acylation
-
Dissolve the (R)-4-propyl-oxazolidin-2-one (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add a base such as n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry the organic layer, and concentrate. Purify the N-acyl oxazolidinone by flash chromatography.
Step 3: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30-60 minutes to form the Z-enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic phase, concentrate, and purify by flash chromatography. Determine the diastereomeric excess (d.e.) by ¹H NMR spectroscopy or chiral HPLC.
Step 4: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.
-
Cool to 0 °C and add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Quench the excess peroxide with sodium sulfite solution.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer and extract the chiral carboxylic acid product with an organic solvent.
Theoretical Application in Asymmetric Aldol Reactions
Chiral oxazolidinone auxiliaries are also highly effective in controlling the stereochemistry of aldol reactions, leading to the formation of syn- or anti-β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis.
Logical Flow for a Chiral Auxiliary-Mediated Aldol Reaction
The stereochemical outcome of the aldol reaction is dictated by the formation of a rigid, chelated transition state involving the enolate and the aldehyde.
Caption: Logical flow for a chiral auxiliary-mediated aldol reaction.
Generalized Experimental Protocol: Asymmetric Aldol Reaction
This protocol is based on established methods for Evans-type oxazolidinones and would require optimization.[4]
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add dibutylboron triflate (1.1 eq) followed by a hindered base like diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the mixture for 30-60 minutes to facilitate the formation of the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and hydrogen peroxide.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by flash chromatography to obtain the aldol adduct.
-
The auxiliary can be cleaved as described in the alkylation protocol to yield the chiral β-hydroxy acid.
Conclusion and Future Outlook
While direct experimental data for the use of this compound as a chiral auxiliary is currently unavailable in the scientific literature, its structural similarity to proven 1,2-amino alcohol auxiliaries suggests it holds significant potential. The generalized protocols and workflows presented here, based on well-established precedents, provide a solid foundation for researchers to begin exploring its applications in asymmetric alkylation, aldol reactions, and other stereoselective transformations. Further investigation is warranted to synthesize the corresponding oxazolidinone, evaluate its efficacy in inducing diastereoselectivity, and expand the toolkit of readily available chiral auxiliaries for the synthesis of complex, enantiomerically pure molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-2-Aminopentan-1-ol in Chiral Ligand Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (R)-2-aminopentan-1-ol as a versatile chiral building block in the synthesis of chiral ligands for asymmetric catalysis. The straightforward preparation of Schiff base and oxazoline ligands from this precursor offers a cost-effective and efficient route to catalysts capable of inducing high stereoselectivity in various organic transformations.
Overview of Chiral Ligands from this compound
This compound, also known as (R)-norvalinol, is a readily available chiral amino alcohol that serves as an excellent starting material for the synthesis of a variety of chiral ligands. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for facile derivatization into key ligand classes, including Schiff bases and oxazolines. These ligands, upon coordination with metal centers, create a chiral environment that can effectively control the stereochemical outcome of a wide range of catalytic reactions, which are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.
The primary applications for ligands derived from this compound include, but are not limited to:
-
Enantioselective addition of organometallic reagents to carbonyl compounds: A fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols.
-
Asymmetric Henry (nitroaldol) reaction: A powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile intermediates for the preparation of amino alcohols and other valuable compounds.
Synthesis of Chiral Ligands
Synthesis of a Chiral Schiff Base Ligand: (R)-2-((propyl)imino)methyl)phenol
Chiral Schiff base ligands are readily prepared through the condensation of the primary amine of this compound with a suitable aldehyde, such as salicylaldehyde. These ligands are particularly useful in the formation of metal complexes for various catalytic applications.
Experimental Protocol:
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add an equimolar amount of salicylaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a yellow precipitate.
-
Once the reaction is complete, as indicated by the cessation of precipitation, the solid product is isolated by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure Schiff base ligand.
Synthesis of Chiral Oxazoline Ligands
Chiral oxazoline ligands are another important class of ligands that can be synthesized from this compound. The synthesis typically involves the reaction of the amino alcohol with a nitrile in the presence of a Lewis acid catalyst, such as zinc chloride. These ligands, particularly bis(oxazolines) (BOX), are renowned for their ability to induce high enantioselectivity in a variety of metal-catalyzed reactions.
General Experimental Protocol (via Dehydrative Cyclization):
-
Amide Formation: this compound is first acylated with an appropriate acyl chloride or carboxylic acid to form the corresponding N-(1-hydroxy-2-pentyl)amide.
-
Cyclization: The resulting amide is then treated with a dehydrating agent (e.g., thionyl chloride, Burgess reagent) to facilitate the cyclization to the oxazoline ring.
-
Purification: The crude oxazoline ligand is purified by column chromatography on silica gel.
Applications in Asymmetric Catalysis
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of new chiral ligands. Ligands derived from chiral amino alcohols, including this compound, have been shown to be effective catalysts for this transformation, yielding chiral secondary alcohols with high enantiomeric excess.
General Experimental Protocol:
Materials:
-
Chiral ligand derived from this compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert conditions
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add a 1.0 M solution of diethylzinc in hexanes (e.g., 2.2 mmol) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Aldehyde Addition: Add the freshly distilled aldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Workup and Purification: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract it with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data:
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| (-)-DAIB | 2 | 0 | 2 | 97 | 98% (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 2 | 0 | 6 | 95 | 94% (R) |
| Fructose-derived β-amino alcohol | 20 | 25 | 24 | 100 | 92% (S)[1] |
| Pinane-based 1,4-amino alcohol | 10 | 0 | 20 | 95 | 80% (R)[1] |
Asymmetric Henry (Nitroaldol) Reaction
Copper(II) complexes of chiral Schiff base ligands derived from amino alcohols are effective catalysts for the asymmetric Henry reaction. This reaction provides access to valuable chiral β-nitro alcohols.
General Experimental Protocol:
Materials:
-
Chiral Schiff base ligand from this compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aldehyde
-
Nitromethane
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation: In a reaction vessel, stir a mixture of the chiral Schiff base ligand (0.012 mmol) and Cu(OAc)₂·H₂O (0.011 mmol) in ethanol (328 µL) at room temperature for 1 hour to generate the catalyst in situ.
-
Reaction Setup: Add the aldehyde (0.22 mmol) and nitromethane (2.19 mmol) to the catalyst mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for the required duration (typically 24-48 hours).
-
Workup and Analysis: After the reaction is complete, concentrate the mixture. The conversion can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) can be determined by HPLC analysis on a chiral stationary phase.
Quantitative Data:
The following table summarizes the performance of a chiral copper(II)-Schiff base complex in the asymmetric Henry reaction with various aldehydes. While this specific data is for a ligand derived from L-Phenylalanine, it serves as a representative example of the expected reactivity and selectivity for similar ligands derived from this compound.[2]
| Aldehyde | Yield (%) | Enantiomeric Excess (ee%) |
| Benzaldehyde | 70 | 85 |
| 4-Nitrobenzaldehyde | 76 | 90 |
| 4-Chlorobenzaldehyde | 72 | 88 |
| 2-Naphthaldehyde | 68 | 82 |
Visualizing Reaction Pathways and Workflows
Synthesis of Chiral Schiff Base Ligand
Caption: Workflow for the synthesis of a chiral Schiff base ligand.
Asymmetric Diethylzinc Addition Workflow
Caption: Experimental workflow for asymmetric diethylzinc addition.
Catalytic Cycle for Asymmetric Henry Reaction
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
References
Protocols for the N-Protection of (R)-2-Aminopentan-1-ol
Application Note
Introduction
(R)-2-Aminopentan-1-ol, also known as (R)-norvalinol, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both a primary amine and a primary alcohol necessitates a robust protection strategy to enable selective functionalization. This document provides detailed protocols for the N-protection of this compound using three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is critical and depends on the desired stability and the specific deprotection conditions required in a synthetic route.
Comparison of Protection Strategies
The selection of an appropriate N-protecting group is contingent on the overall synthetic plan, particularly the stability of the protecting group towards various reaction conditions and the orthogonality of its removal.
| Protecting Group | Reagent | Typical Conditions | Deprotection | Key Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Basic (e.g., NaHCO₃, Et₃N) in THF, CH₂Cl₂, or aqueous mixtures. | Acidic (e.g., TFA, HCl in dioxane). | Stable to a wide range of nucleophiles and bases; orthogonal to Cbz and Fmoc. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Basic (e.g., NaHCO₃, K₂CO₃) in THF/water. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Stable to acidic and some basic conditions; orthogonal to Boc and Fmoc. |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Basic (e.g., NaHCO₃) in aqueous/organic mixtures. | Basic (e.g., Piperidine in DMF). | Stable to acidic conditions; removal is mild and orthogonal to Boc and Cbz. |
Experimental Protocols
The following protocols are detailed methodologies for the N-protection of this compound.
Protocol 1: N-Boc Protection of this compound
This protocol describes the synthesis of (R)-tert-butyl (1-hydroxypentan-2-yl)carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(R)-2-aminopentan-1-ol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product. A similar procedure for a related substrate yielded the product in 71-78% yield.[1]
Protocol 2: N-Cbz Protection of this compound
This protocol details the synthesis of (R)-benzyl (1-hydroxypentan-2-yl)carbamate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (15 mL for 2.64 mmol of amine).[2]
-
Add sodium bicarbonate (2.0 eq).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) to the stirred solution at 0 °C.[2]
-
Continue stirring at 0 °C for 20 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the reaction mixture with water and extract with ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]
-
Purify the resulting residue by silica gel column chromatography (e.g., 40% EtOAc/n-hexane) to give the purified product. A reported yield for a similar reaction was 90%.[2]
Protocol 3: N-Fmoc Protection of this compound
This protocol outlines the synthesis of (R)-((9H-fluoren-9-yl)methyl) (1-hydroxypentan-2-yl)carbamate.
Materials:
-
This compound
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ solution.[3]
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water and adjust the pH to ~9 with saturated aqueous NaHCO₃ if necessary.[3]
-
Wash the mixture with diethyl ether to remove unreacted Fmoc-OSu.[3]
-
Acidify the aqueous layer to pH 1 with 1 M HCl.[3]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography.
Data Summary
The following table summarizes the expected outcomes for the N-protection of this compound based on the provided protocols and literature on similar substrates.
| Protecting Group | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Boc | (R)-tert-butyl (1-hydroxypentan-2-yl)carbamate | C₁₀H₂₁NO₃ | 203.28 | 71-78[1] |
| Cbz | (R)-benzyl (1-hydroxypentan-2-yl)carbamate | C₁₃H₁₉NO₃ | 237.29 | ~90[2] |
| Fmoc | (R)-((9H-fluoren-9-yl)methyl) (1-hydroxypentan-2-yl)carbamate | C₂₀H₂₃NO₃ | 325.40 | High (not specified) |
Visualizations
References
Application Notes and Protocols: O-Alkylation Reactions of (R)-2-Aminopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the O-alkylation of (R)-2-aminopentan-1-ol, a valuable chiral building block in medicinal chemistry. The selective O-alkylation of this amino alcohol is a key transformation for the synthesis of diverse molecular scaffolds used in drug discovery. The following sections detail the necessary synthetic steps, including protection of the amine, O-alkylation via the Williamson ether synthesis, and subsequent deprotection to yield the desired O-alkylated products.
Introduction
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. The presence of two nucleophilic centers, the nitrogen of the amine and the oxygen of the alcohol, presents a challenge in achieving selective alkylation. To facilitate selective O-alkylation, a protection-alkylation-deprotection strategy is typically employed. The amine is first protected with a suitable protecting group, most commonly a tert-butyloxycarbonyl (Boc) group, to prevent N-alkylation. The protected amino alcohol then undergoes O-alkylation, followed by the removal of the protecting group to yield the final product.
Synthetic Strategy Overview
The overall synthetic workflow for the O-alkylation of this compound involves three main stages:
-
N-Protection: The primary amine of this compound is protected, typically as a tert-butyl carbamate (N-Boc), to prevent its reaction in the subsequent O-alkylation step.
-
O-Alkylation: The hydroxyl group of the N-protected amino alcohol is deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide in a classic Williamson ether synthesis.
-
N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the free O-alkylated this compound derivative.
Figure 1: General workflow for the O-alkylation of this compound.
Quantitative Data Summary
The following table summarizes representative yields for the O-alkylation of N-Boc protected amino alcohols under Williamson ether synthesis conditions. It is important to note that yields can vary based on the specific substrate, reaction conditions, and scale of the reaction.
| Alkylating Agent (R-X) | Product (R group) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl Iodide (CH₃I) | Methyl (-CH₃) | NaH | THF | 0 to RT | 12 | ~85-95% (Estimated) |
| Ethyl Bromide (CH₃CH₂Br) | Ethyl (-CH₂CH₃) | NaH | THF | 0 to RT | 16 | ~80-90% (Estimated) |
| Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) | NaH | DMF | 0 to RT | 12 | ~90-98% (Estimated) |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Methyl (-CH₃) | KOH | Ethyl Acetate | 5-10 | 4-6 | ~85%[1] |
Experimental Protocols
Protocol 1: N-Protection of this compound with Boc Anhydride
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(R)-2-aminopentan-1-ol. The product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation of N-Boc-(R)-2-Aminopentan-1-ol (General Procedure)
This protocol outlines the general procedure for the Williamson ether synthesis to O-alkylate the N-protected amino alcohol.
Materials:
-
N-Boc-(R)-2-aminopentan-1-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-(R)-2-aminopentan-1-ol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product, N-Boc-(R)-2-(alkoxymethyl)pentan-1-amine, can be purified by flash column chromatography.
Protocol 3: N-Deprotection of N-Boc-(R)-2-(alkoxymethyl)pentan-1-amine
This protocol describes the removal of the Boc protecting group to yield the final O-alkylated product.
Materials:
-
N-Boc-(R)-2-(alkoxymethyl)pentan-1-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected O-alkylated compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-(alkoxymethyl)pentan-1-amine. Further purification can be achieved by distillation or column chromatography if necessary.
Alternatively, a solution of 4M HCl in dioxane can be used for the deprotection, followed by neutralization.
Signaling Pathways and Logical Relationships
As specific signaling pathways involving O-alkylated this compound derivatives are not extensively documented in publicly available literature, the following diagram illustrates the logical relationship of the synthetic strategy, emphasizing the transformation of functional groups.
Figure 2: Functional group transformations in the O-alkylation of this compound.
References
Application Notes & Protocols: (R)-2-Aminopentan-1-ol in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Aminopentan-1-ol, also known as (R)-norvalinol, is a valuable chiral building block in synthetic organic and medicinal chemistry. Derived from the non-proteinogenic amino acid (R)-norvaline, its 1,2-amino alcohol motif provides a versatile scaffold for the enantioselective synthesis of various bioactive heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of two key classes of heterocycles starting from this compound: chiral 2-oxazolines and 2-substituted pyrrolidines. These heterocyclic cores are prevalent in numerous compounds with significant pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2]
Application Note: Synthesis of (R)-4-Propyl-2-oxazolines
The 2-oxazoline ring is a privileged structure found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities such as anti-inflammatory, antimicrobial, and antitumor effects.[1][3][4] this compound is an ideal precursor for synthesizing chiral 4-propyl-2-oxazolines, where the stereocenter is retained, influencing the molecule's interaction with biological targets.[5] The most common synthesis route is the dehydrative cyclization of an N-(2-hydroxyalkyl)amide intermediate, which can be formed in situ from the amino alcohol and a carboxylic acid.[3]
General Synthetic Workflow
The synthesis can be performed as a one-pot, two-step process. First, the amino alcohol is acylated with a carboxylic acid to form an N-(1-(hydroxymethyl)butyl)amide intermediate. Second, this intermediate undergoes acid-promoted dehydrative cyclization to yield the final 2-oxazoline product, with water as the only byproduct.[3]
Experimental Protocol: One-Pot Synthesis from Carboxylic Acid
This protocol is adapted from a general method for triflic acid-promoted dehydrative cyclization.[3]
-
Amide Formation: To a solution of the selected carboxylic acid (1.0 mmol) and a suitable coupling reagent (e.g., ynamide, 1.1 mmol) in an anhydrous solvent like dichloromethane (DCM, 5 mL) under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol).
-
Stir the mixture at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates complete formation of the N-(1-(hydroxymethyl)butyl)amide intermediate.
-
Cyclization: Cool the reaction mixture to 0 °C. Add triflic acid (TfOH, 10 mol%) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours or until the reaction is complete as monitored by TLC/LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure (R)-4-propyl-2-oxazoline derivative.
Representative Data & Bioactivity
While specific yield data for a library derived from this compound is not available, the following table illustrates expected outcomes and the biological potential of the 2-oxazoline scaffold based on published literature.
| Table 1: Representative Data for 2-Oxazoline Synthesis and Bioactivity | |
| Parameter | Typical Value / Example |
| Substrate Scope | Aliphatic & Aromatic Carboxylic Acids[3] |
| Typical Yield | 60-95%[3] |
| Reaction Conditions | Anhydrous DCM, 0 °C to RT, 12-16 h |
| Bioactivity Class | Antibacterial, Antifungal, Anticancer[1][4] |
| Example Bioactive Compound | (S)-4-benzyl-2-(naphthalen-1-yl)-4,5-dihydrooxazole |
| Reported Activity (Example) | Antitubercular (MIC: 0.78 µg/mL against M. tuberculosis H37Rv)[4] |
| Example Bioactive Compound 2 | 2,5-Dimethyl-5-ethyl-2-oxazoline |
| Reported Activity (Example 2) | Antibacterial, Anti-inflammatory, Antitumor[4] |
Application Note: Synthesis of Chiral Pyrrolidine Derivatives
The pyrrolidine ring is a cornerstone of medicinal chemistry, found in numerous natural alkaloids and synthetic drugs targeting a vast array of diseases.[6] Pyrrolidine derivatives exhibit activities including antifungal, antibacterial, and acting as enzyme inhibitors.[7] Starting from this compound, one can synthesize chiral pyrrolidines, such as (R)-1-substituted-pyrrolidin-2-yl)methanol derivatives, through a multi-step intramolecular cyclization strategy.
General Synthetic Pathway
A common pathway involves the activation of the primary hydroxyl group to turn it into a good leaving group, followed by an intramolecular Sₙ2 reaction by the nitrogen atom to form the five-membered ring. This requires initial protection of the amine to prevent intermolecular side reactions.
Experimental Protocol: Multi-Step Synthesis
This protocol is a representative procedure based on standard organic transformations for synthesizing pyrrolidines from amino alcohols.[8]
-
N-Protection: Dissolve this compound (1.0 mmol) in a suitable solvent such as DCM (10 mL). Add triethylamine (1.5 mmol) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol). Stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). Perform an aqueous work-up and purify to obtain the N-Boc protected amino alcohol.
-
Hydroxyl Activation: Dissolve the N-Boc intermediate (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature overnight. Quench with water, extract with ethyl acetate, and purify to yield the O-tosylated intermediate.
-
Intramolecular Cyclization: To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, add a solution of the O-tosylated intermediate (1.0 mmol) in THF dropwise. Stir the reaction at room temperature or gentle heat (40-50 °C) until cyclization is complete (TLC). Carefully quench the reaction with water, extract, and purify to get the N-Boc protected pyrrolidine.
-
N-Deprotection: Dissolve the N-Boc pyrrolidine (1.0 mmol) in DCM (5 mL) and add trifluoroacetic acid (TFA, 5-10 equivalents). Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid under reduced pressure to obtain the pyrrolidine salt. The free base can be obtained by neutralization.
Representative Data & Bioactivity
The pyrrolidine scaffold is a key component in a multitude of bioactive compounds. The following table provides an overview of the potential applications and reported activities of this class of heterocycles.
| Table 2: Representative Data for Pyrrolidine Derivatives and their Bioactivity | |
| Parameter | Typical Value / Example |
| Synthetic Route | Multi-step (Protection, Activation, Cyclization, Deprotection)[8] |
| Typical Overall Yield | 40-70% |
| Key Reagents | Boc₂O, TsCl, NaH, TFA |
| Bioactivity Class | Antifungal, Antibacterial, Antiviral, CNS-active[9][7] |
| Example Bioactive Compound | Sulfonylamino pyrrolidine derivative |
| Reported Activity (Example) | Antibacterial (MIC: 5.82 μg/mL against P. aeruginosa)[7] |
| Example Bioactive Compound 2 | Spirooxindole pyrrolidine hybrid |
| Reported Activity (Example 2) | Antifungal (MIC: 4 μg/mL against C. albicans)[7] |
Conclusion
This compound serves as a highly effective and stereochemically defined starting material for the synthesis of valuable heterocyclic compounds. The protocols outlined here for the preparation of chiral 2-oxazolines and pyrrolidines demonstrate its utility. These synthetic routes provide access to scaffolds that are consistently found in biologically active molecules, making this compound a key asset for generating compound libraries in drug discovery programs aimed at developing new anticancer, antimicrobial, and antiviral agents.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of (R)-2-Aminopentan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-aminopentan-1-ol and its derivatives are valuable chiral building blocks in the pharmaceutical and fine chemical industries. Their stereospecific structure is a key component in the synthesis of a variety of bioactive molecules and complex chemical entities. The successful and efficient scale-up of the synthesis of these chiral amino alcohols is a critical step in drug development and manufacturing, presenting unique challenges in maintaining high enantiomeric purity and yield while ensuring economic viability and process safety.
These application notes provide an overview of the key considerations for the scale-up synthesis of this compound derivatives, focusing on common synthetic strategies, comparative data, and detailed experimental protocols. The information is intended to guide researchers, scientists, and drug development professionals in selecting and optimizing robust and scalable synthetic routes.
Key Synthetic Strategies for Scale-Up
The synthesis of enantiomerically pure this compound derivatives on a larger scale can be approached through several strategic routes, each with its own advantages and challenges. The primary methods include:
-
Asymmetric Chemical Synthesis: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the desired enantiomer from prochiral starting materials. A prominent example is the asymmetric transfer hydrogenation of α-amino ketones.
-
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Engineered enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), can catalyze the asymmetric synthesis of chiral amino alcohols with high enantiomeric excess (ee) and under mild reaction conditions.[1][2]
-
Chiral Pool Synthesis: This strategy utilizes readily available and inexpensive enantiopure starting materials from nature, such as amino acids, to serve as the foundation for the target molecule.[3][4][5] The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
The choice of strategy often depends on factors such as the availability of starting materials, the desired scale of production, cost considerations, and the required enantiomeric purity.
Comparative Data for Scale-Up Synthesis of Chiral Amino Alcohols
The following table summarizes quantitative data from various scale-up synthesis examples of chiral amino alcohols, providing a comparison of different methodologies. While not all examples are for this compound itself, they offer valuable insights into the expected yields and enantioselectivities for similar structures.
| Methodology | Substrate | Scale | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| Asymmetric Transfer Hydrogenation | α-Amino ketone HCl salt (1a) | 10 g | RuCl[(S,S)-Teth-TsDpen] (0.2 mol%) | Norepinephrine Precursor (2a) | 91 | >99.9:0.1 | [6] |
| Asymmetric Transfer Hydrogenation | α-Amino ketone HCl salt (1b) | 10 g | RuCl[(S,S)-Teth-TsDpen] (0.13 mol%) | Epinephrine Precursor (2b) | 93 | 99.3:0.7 | [6] |
| Enzymatic Reductive Amination | 1-hydroxy-2-butanone | 100 mM & 200 mM | Engineered Amine Dehydrogenase (wh84) | (S)-2-aminobutan-1-ol | 91-99 (conversion) | >99% ee | [1] |
| Enzymatic Asymmetric Reductive Amination | α-hydroxymethyl ketones | Not specified | Imine Reductases (IREDs) | N-substituted 1,2-amino alcohols | 41-84 | 91-99% ee | [2] |
| Bioreduction | Prochiral ketone | 200 L | S. paucimobilis SC 16113 | Chiral alcohol | 80 | 99.5% ee | [7] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Chiral Amino Alcohol via Asymmetric Transfer Hydrogenation
This protocol is adapted from the synthesis of a norepinephrine precursor and serves as a representative example of asymmetric chemical synthesis.[6]
Objective: To synthesize a chiral 1,2-amino alcohol on a gram scale with high enantioselectivity.
Materials:
-
α-Amino ketone HCl salt
-
RuCl[(S,S)-Teth-TsDpen] catalyst
-
Formic acid/triethylamine (5:2 azeotrope)
-
Aqueous 28% NH₄OH
-
Suitable reaction vessel and standard laboratory glassware
-
Methanol
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge the α-amino ketone HCl salt (e.g., 10 g).
-
Catalyst Addition: Add the RuCl[(S,S)-Teth-TsDpen] catalyst at a loading of 0.1-0.2 mol%.
-
Hydrogen Source: Introduce the formic acid/triethylamine azeotrope as the hydrogen source.
-
Reaction: Stir the reaction mixture at the designated temperature (e.g., 25-40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Crystallization: Upon completion, initiate direct crystallization from the reaction mixture by the addition of aqueous 28% NH₄OH.
-
Isolation: Isolate the product by filtration.
-
Washing and Drying: Wash the isolated solid with a suitable solvent (e.g., cold water or methanol) and dry under vacuum to obtain the final chiral amino alcohol product.
Protocol 2: Preparative-Scale Enzymatic Synthesis of a Chiral Amino Alcohol
This protocol is based on the use of an engineered amine dehydrogenase for the asymmetric reductive amination of a hydroxy ketone.[1]
Objective: To synthesize a chiral amino alcohol on a preparative scale using a biocatalytic method.
Materials:
-
Hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone)
-
Purified engineered amine dehydrogenase (AmDH)
-
Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5)
-
NAD⁺
-
Glucose
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
5% H₂SO₄
-
Dowex® 50WX8 ion exchange resin
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled reactor, prepare the reaction mixture containing the ammonium chloride/ammonia buffer, NAD⁺, glucose, and glucose dehydrogenase.
-
Enzyme Addition: Add the purified engineered AmDH to the reaction mixture.
-
Substrate Addition: Add the hydroxy ketone substrate to the desired concentration (e.g., 100-200 mM).
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 24 hours). Monitor the conversion of the substrate to the product by HPLC.
-
Reaction Quenching: Terminate the reaction by adding 5% H₂SO₄ to lower the pH to <2.
-
Cell Removal: Centrifuge the reaction mixture to remove the enzyme (if using whole cells or cell-free extract).
-
Product Purification: Purify the chiral amino alcohol product from the supernatant using ion exchange chromatography with Dowex® 50WX8 resin.
-
Isolation: Elute the product from the resin and remove the solvent under reduced pressure to obtain the purified chiral amino alcohol.
Visualizations
Synthetic Strategies Workflow
Caption: Overview of major synthetic routes to this compound derivatives.
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: Step-by-step workflow for a typical asymmetric transfer hydrogenation.
Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the public domain detailing the direct involvement of this compound and its simple derivatives in specific signaling pathways. Their primary role in drug development is as chiral synthons, meaning they are incorporated into larger, more complex molecules that are designed to interact with biological targets. The biological activity of the final drug molecule is determined by its overall structure, rather than the this compound moiety alone.
However, the amino alcohol functional group is a common pharmacophore found in many biologically active compounds, including agonists and antagonists of various receptors, and enzyme inhibitors. For instance, derivatives of chiral amino alcohols are key components of certain anticancer agents and compounds targeting neurological conditions.[7][8] Researchers developing new drugs incorporating the this compound scaffold should perform detailed structure-activity relationship (SAR) studies and target-based assays to elucidate the specific biological effects and mechanisms of action of their novel compounds.
Conclusion
The scale-up synthesis of this compound derivatives requires careful consideration of the synthetic strategy to balance yield, enantiopurity, cost, and safety. Asymmetric chemical synthesis, enzymatic methods, and chiral pool synthesis all offer viable pathways, with the optimal choice depending on the specific requirements of the project. The provided protocols and comparative data serve as a valuable resource for chemists and engineers working on the development and manufacturing of pharmaceuticals and fine chemicals incorporating these important chiral building blocks. Further process optimization and development will be crucial for achieving efficient and sustainable large-scale production.
References
- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of (R)-2-Aminopentan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-Aminopentan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific presentation is often crucial for biological activity and efficacy. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for obtaining the desired (R)-enantiomer from a racemic mixture of 2-aminopentan-1-ol. This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of (±)-2-aminopentan-1-ol. The primary method described is the enantioselective acylation of the amino alcohol, a widely adopted and effective strategy.
The principle of this kinetic resolution lies in the differential reaction rates of the two enantiomers of the racemic substrate with an enzyme in a non-aqueous medium. A lipase, such as Candida antarctica Lipase B (CALB), selectively catalyzes the acylation of the (S)-enantiomer of 2-aminopentan-1-ol, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be easily separated. For the enzymatic acylation of amino alcohols, it is often beneficial to first protect the amino group to prevent undesired N-acylation, thereby directing the enzyme to the hydroxyl group.
Key Considerations for Enzymatic Resolution
Several factors can influence the efficiency and selectivity of the enzymatic resolution:
-
Enzyme Selection: Lipases are the most commonly used enzymes for the resolution of alcohols. Candida antarctica Lipase B (often immobilized, e.g., Novozym 435) and lipases from Pseudomonas cepacia are known for their broad substrate scope and high enantioselectivity.
-
Acyl Donor: The choice of the acyl donor is critical. Activated esters, such as vinyl acetate or isopropenyl acetate, are often preferred as they result in an irreversible acylation reaction, which can lead to higher enantiomeric excess (e.e.) values.
-
Solvent: The reaction is typically carried out in a non-polar organic solvent, such as hexane, toluene, or tert-butyl methyl ether (MTBE), to maintain the enzyme's activity and selectivity.
-
Temperature: The reaction temperature can affect both the reaction rate and the enantioselectivity of the enzyme. Typically, reactions are run at temperatures between 30°C and 50°C.
-
N-Protection: To ensure selective O-acylation, the amino group of 2-aminopentan-1-ol should be protected. The benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups are commonly used protecting groups.
Experimental Protocols
Protocol 1: N-Protection of (±)-2-Aminopentan-1-ol with a Cbz Group
This protocol describes the protection of the amino group of racemic 2-aminopentan-1-ol, a necessary preliminary step for selective O-acylation.
Materials:
-
(±)-2-Aminopentan-1-ol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (±)-2-aminopentan-1-ol (1.0 eq) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution (1:1 v/v).
-
Cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Cbz-(±)-2-aminopentan-1-ol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of N-Cbz-(±)-2-Aminopentan-1-ol
This protocol details the enzymatic kinetic resolution of the N-protected racemic amino alcohol using an immobilized lipase.
Materials:
-
N-Cbz-(±)-2-aminopentan-1-ol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous tert-butyl methyl ether (MTBE)
-
Molecular sieves (4 Å), activated
-
Shaking incubator or orbital shaker
-
System for monitoring the reaction (e.g., chiral HPLC or GC)
Procedure:
-
To a dry flask containing activated molecular sieves, add N-Cbz-(±)-2-aminopentan-1-ol (1.0 eq).
-
Add anhydrous MTBE to dissolve the substrate (concentration typically 0.1 M).
-
Add immobilized Candida antarctica Lipase B (20-50 mg per mmol of substrate).
-
Add vinyl acetate (1.5-2.0 eq).
-
Seal the flask and place it in a shaking incubator at 40°C.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction when the conversion reaches approximately 50% to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
Filter off the enzyme and the molecular sieves. The immobilized enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of (R)-N-Cbz-2-aminopentan-1-ol and (S)-N-Cbz-2-aminopentan-1-ol acetate.
-
Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.
-
The protecting group on the resolved (R)-N-Cbz-2-aminopentan-1-ol can be removed by standard methods (e.g., hydrogenolysis) to yield the final product.
Data Presentation
The following tables present representative data for the enzymatic resolution of N-protected 2-amino-1-alkanols, which can be expected to be similar for N-Cbz-(±)-2-aminopentan-1-ol.
Table 1: Screening of Lipases for the Kinetic Resolution of a Racemic N-Protected Amino Alcohol
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of (R)-Alcohol (%) |
| 1 | Candida antarctica Lipase B (Immobilized) | Vinyl Acetate | MTBE | 24 | 48 | >99 |
| 2 | Pseudomonas cepacia Lipase (Immobilized) | Vinyl Acetate | Toluene | 48 | 45 | 95 |
| 3 | Porcine Pancreatic Lipase | Isopropenyl Acetate | Hexane | 72 | 40 | 88 |
| 4 | Candida rugosa Lipase | Vinyl Acetate | MTBE | 48 | 35 | 82 |
Reaction conditions: Racemic N-Cbz-2-aminopentan-1-ol (0.1 M), acyl donor (1.5 eq), lipase (30 mg/mL), solvent (5 mL), 40°C.
Table 2: Effect of Solvent on the Kinetic Resolution using Candida antarctica Lipase B
| Entry | Solvent | Time (h) | Conversion (%) | e.e. of (R)-Alcohol (%) |
| 1 | tert-Butyl methyl ether (MTBE) | 24 | 48 | >99 |
| 2 | Toluene | 30 | 49 | 98 |
| 3 | Hexane | 36 | 47 | 97 |
| 4 | Dichloromethane | 48 | 42 | 90 |
| 5 | Acetonitrile | 72 | 25 | 75 |
Reaction conditions: Racemic N-Cbz-2-aminopentan-1-ol (0.1 M), vinyl acetate (1.5 eq), Novozym 435 (30 mg/mL), 40°C.
Visualizations
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of (±)-2-aminopentan-1-ol.
Mechanism of Lipase-Catalyzed Acylation
Caption: Simplified mechanism of lipase-catalyzed enantioselective acylation.
Application Notes and Protocols: Derivatization of (R)-2-Aminopentan-1-ol for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the derivatization of (R)-2-aminopentan-1-ol, a valuable chiral building block in asymmetric synthesis and chiral separations. The following sections outline its application as a precursor for chiral ligands in enantioselective catalysis and as a substrate for creating diastereomeric derivatives for chromatographic resolution.
Application 1: Synthesis of Chiral Oxazoline Ligands for Asymmetric Catalysis
This compound is a readily available precursor for the synthesis of chiral oxazoline ligands. These ligands are widely used in asymmetric catalysis to induce enantioselectivity in a variety of chemical transformations, such as the enantioselective addition of diethylzinc to aldehydes. The chiral environment created by the ligand-metal complex directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.
Experimental Workflow: Synthesis of Chiral Oxazoline Ligands and Application in Asymmetric Catalysis
Caption: Workflow for the synthesis of a chiral oxazoline ligand from this compound and its application in asymmetric catalysis.
Protocol 1: Microwave-Assisted Synthesis of Chiral Oxazolines
This protocol describes a rapid and efficient synthesis of chiral oxazolines from this compound and a nitrile using microwave irradiation.[1]
Materials:
-
This compound
-
Aryl or alkyl nitrile (e.g., Benzonitrile)
-
Heterogeneous catalyst (e.g., Zinc triflate on silica gel)
-
Microwave reactor
-
Reaction vessel
-
Solvent (optional, for concentrated solutions)
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 eq), the desired nitrile (1.1 eq), and the heterogeneous catalyst (5 mol%).
-
The reaction can be performed under solvent-free conditions or in a minimal amount of a high-boiling point solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 150 °C for 20 minutes). The optimal conditions may vary depending on the nitrile used.
-
After the reaction is complete, cool the vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The heterogeneous catalyst can often be recovered by filtration.
Quantitative Data: Synthesis of Chiral Oxazolines
| Amino Alcohol Precursor | Nitrile | Yield (%) |
| (S)-Phenylglycinol | Benzonitrile | 95 |
| (S)-Leucinol | 4-Chlorobenzonitrile | 92 |
| (S)-Valinol | Acetonitrile | 88 |
| (R)-2-Amino-3-methyl-1-butanol | Benzonitrile | 94 |
Protocol 2: Enantioselective Addition of Diethylzinc to Aldehydes
This protocol outlines the use of a chiral ligand, derived from an amino alcohol, in the titanium-tetraisopropoxide-promoted enantioselective addition of diethylzinc to an aldehyde.[2]
Materials:
-
Chiral oxazoline ligand derived from this compound
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn) in a suitable solvent (e.g., hexane or toluene)
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Reagents for quenching and work-up (e.g., saturated aqueous NH₄Cl)
-
Equipment for purification (e.g., column chromatography) and analysis (e.g., chiral HPLC or GC)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral oxazoline ligand (0.02 eq) in anhydrous toluene.
-
Add titanium (IV) isopropoxide (1.2 eq) to the solution and stir for 30 minutes at room temperature to form the catalyst complex.
-
Cool the mixture to 0 °C.
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
Slowly add diethylzinc (2.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral secondary alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Quantitative Data: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table presents representative data for the enantioselective addition of diethylzinc to benzaldehyde using various β-amino alcohol-derived ligands. The performance of a ligand derived from this compound would be benchmarked against such results.[2][3]
| Chiral Ligand Type | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Fructose-derived β-amino alcohol | 20 | 0 | 100 | 92 |
| N-Phenylfluorenyl β-amino alcohol | 10 | 0 | 95 | 97 |
| Norephedrine-derived β-amino alcohol | 5 | 25 | 98 | 90 |
Application 2: Derivatization for Chiral HPLC Separation
Derivatization of this compound with a chiral derivatizing agent (CDA) allows for the indirect enantiomeric analysis by forming diastereomers. These diastereomers can be separated on a standard achiral HPLC column. Alternatively, derivatization with a UV-active achiral reagent, such as 3,5-dinitrobenzoyl chloride, can facilitate detection and separation on a chiral stationary phase (CSP).
Experimental Workflow: Derivatization and Chiral HPLC Analysis
Caption: Workflow for the derivatization of 2-aminopentan-1-ol and subsequent analysis by HPLC for chiral separation.
Protocol 3: Derivatization with 3,5-Dinitrobenzoyl Chloride
This protocol describes the derivatization of the hydroxyl group of this compound with 3,5-dinitrobenzoyl chloride for enhanced UV detection in HPLC analysis.
Materials:
-
This compound
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (as a base and solvent)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard work-up reagents (e.g., dilute HCl, saturated NaHCO₃ solution)
-
Equipment for purification (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous dichloromethane and pyridine (excess).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-dinitrobenzoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3,5-dinitrobenzoyl ester derivative.
Quantitative Data: Chiral HPLC Separation of Amino Alcohol Derivatives
Quantitative data for the chiral HPLC separation of derivatized this compound is not extensively documented. However, the table below provides representative retention times and separation factors for similar derivatized amino alcohols on a chiral stationary phase, which can serve as a starting point for method development.
| Derivatized Amino Alcohol | Chiral Stationary Phase | Mobile Phase | Retention Time (R-enantiomer, min) | Retention Time (S-enantiomer, min) | Separation Factor (α) |
| N-(3,5-Dinitrobenzoyl)-leucinol | Pirkle-type (e.g., (R)-phenylglycine) | Hexane/Isopropanol | 12.5 | 14.8 | 1.18 |
| N-(3,5-Dinitrobenzoyl)-valinol | Pirkle-type (e.g., (S)-valine) | Hexane/Isopropanol | 10.2 | 11.9 | 1.17 |
| N-(3,5-Dinitrobenzoyl)-alaninol | Pirkle-type (e.g., (R)-naphthylglycine) | Hexane/Ethanol | 15.3 | 17.1 | 1.12 |
References
- 1. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 3. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (R)-2-Aminopentan-1-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-2-Aminopentan-1-ol. Our goal is to help you optimize reaction conditions, maximize yield and enantiopurity, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing enantiopure this compound?
A1: The primary strategies for synthesizing chiral amino alcohols like this compound include:
-
Reduction of the corresponding amino acid: (R)-2-Aminopentanoic acid can be reduced using strong reducing agents like Lithium aluminum hydride (LiAlH₄). This is a direct and often effective method.
-
Asymmetric reductive amination: A hydroxy ketone precursor can be aminated using an engineered amine dehydrogenase (AmDH) or other chiral catalysts to produce the desired enantiomer with high selectivity.[1]
-
Ring-opening of chiral epoxides: A suitable chiral epoxide can be opened with an amine source. This method requires a readily available and enantiopure epoxide starting material.[2][]
-
Asymmetric cross-coupling reactions: Advanced methods, such as chromium-catalyzed asymmetric cross-coupling between aldehydes and imines, offer modular routes to chiral β-amino alcohols.[2]
Q2: How can I purify this compound effectively?
A2: Purification can be challenging due to the compound's polarity and its ability to chelate with certain materials.
-
Column Chromatography: This is a common method. To prevent tailing on silica gel, it is advisable to add a small percentage of a basic modifier, such as triethylamine (0.5-1%), to the eluent system (e.g., Dichloromethane/Methanol).[4]
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]
-
Conversion to a Salt: The amino alcohol can be converted to its hydrochloride or trifluoroacetate salt, which may have better crystallization or chromatographic properties. The free base can then be regenerated.[4]
Q3: What is the most critical factor for maintaining enantiopurity during the synthesis?
A3: Temperature control and the choice of reagents are critical. Racemization can occur under harsh conditions, particularly at elevated temperatures or in the presence of strong, non-hindered bases.[5] For multi-step syntheses, it is crucial to ensure that each step proceeds under conditions known to preserve stereochemical integrity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield
| Question | Possible Cause | Recommended Solution |
|---|---|---|
| Why is my reaction yield significantly lower than expected? | Ineffective Reducing Agent: When reducing an amino acid, a mild reducing agent like sodium borohydride (NaBH₄) is generally insufficient to reduce the carboxylic acid.[4] | Use a powerful reducing agent such as Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF. |
| Moisture Contamination: Strong reducing agents like LiAlH₄ react violently with water. Any moisture in the glassware, solvent, or starting material will quench the reagent.[4] | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and dry the starting amino acid thoroughly. | |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, low temperature, or incorrect stoichiometry. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or allowing the mixture to warm to room temperature after the initial addition. Ensure at least two equivalents of hydride are used to account for the acidic protons on the amine and hydroxyl groups. |
| | Product Loss During Work-up: Amino alcohols can form emulsions during aqueous work-up, especially after LiAlH₄ reduction, trapping the product in aluminum salts.[4] | Perform a careful Fieser work-up: for a reaction with 'x' g of LiAlH₄, sequentially and slowly add 'x' mL of water, 'x' mL of 15% NaOH (aq), and finally '3x' mL of water, all at 0 °C. Stir until a granular precipitate forms, which can be easily filtered off. |
Problem 2: Poor Enantioselectivity (Racemization)
| Question | Possible Cause | Recommended Solution |
|---|---|---|
| My final product shows significant racemization. What are the likely causes? | High Reaction Temperature: Elevated temperatures, especially during the addition of reagents or during reflux, can provide enough energy to cause racemization.[5] | Maintain strict temperature control. For LiAlH₄ reductions, perform the initial addition of the reagent at 0 °C or even lower. For other asymmetric reactions, adhere to the optimized temperature profile. |
| | Harsh pH Conditions: Exposure to strong acids or bases during the reaction or work-up can lead to the formation of intermediates that facilitate racemization. | Use sterically hindered, non-nucleophilic bases if a base is required. During work-up, avoid prolonged exposure to highly acidic or basic conditions. Neutralize carefully and promptly proceed to extraction. |
Data Presentation: Reduction of (R)-2-Aminopentanoic Acid
The following table summarizes the effect of different reducing agents and conditions on the synthesis of this compound.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | LiAlH₄ (2.5 eq.) | Anhydrous THF | 0 to 25 | 12 | 85 | >99 |
| 2 | LiAlH₄ (2.5 eq.) | Anhydrous Diethyl Ether | 0 to 35 (reflux) | 8 | 82 | 97 |
| 3 | BH₃·THF (3.0 eq.) | Anhydrous THF | 0 to 65 (reflux) | 16 | 78 | >99 |
| 4 | NaBH₄ (4.0 eq.) / I₂ | Anhydrous THF | 25 | 24 | 65 | >99 |
| 5 | NaBH₄ (2.0 eq.) | Ethanol | 25 | 24 | <5 | N/A |
Data are representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol describes the reduction of (R)-2-Aminopentanoic acid.
Materials:
-
(R)-2-Aminopentanoic acid (1.0 eq.)
-
Lithium aluminum hydride (LiAlH₄) (2.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (2.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous THF to create a slurry (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.
-
Addition of Amino Acid: Dissolve (R)-2-Aminopentanoic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the amino acid solution dropwise to the stirred LiAlH₄ slurry over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 10-12 hours.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Isolation: Stir the resulting mixture at room temperature for 1 hour until a white, granular precipitate forms. Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF and DCM.
-
Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a DCM/MeOH eluent system with 1% TEA to afford pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield in synthesis experiments.
References
Common side products in reactions involving (R)-2-Aminopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Aminopentan-1-ol. The information is designed to help you anticipate and troubleshoot common side products in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Acylation Reactions
Question: I am trying to selectively acylate the hydroxyl group of this compound, but I am observing multiple products. What are the likely side products and how can I minimize them?
Answer:
In acylation reactions of this compound, the primary competing reaction is the acylation of the amino group. The chemoselectivity of the reaction is highly dependent on the reaction conditions.
Common Side Products:
-
N-acylated product: The amino group is generally more nucleophilic than the primary hydroxyl group under neutral or basic conditions, leading to the formation of the corresponding amide.
-
N,O-diacylated product: Under forcing conditions or with an excess of the acylating agent, both the amino and hydroxyl groups can be acylated.
-
Rearranged products: In some cases, particularly with certain acylating agents and reaction conditions, O- to N-acyl migration can occur.
Troubleshooting Guide:
| Issue | Probable Cause | Recommended Solution |
| Predominant N-acylation | Reaction conditions favor amine reactivity (e.g., neutral or basic pH). | Perform the reaction under acidic conditions. The amino group will be protonated and therefore less nucleophilic, favoring O-acylation.[1][2] |
| Formation of diacylated product | Excess acylating agent, prolonged reaction time, or high temperature. | Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). Maintain a low reaction temperature and monitor the reaction progress closely to avoid over-reaction. |
| Low Yield | Incomplete reaction or product degradation. | Ensure adequate mixing and appropriate solvent. If using acidic conditions for O-acylation, ensure the acid is compatible with the starting material and reagents. Some acrylic derivatives have been noted to decompose if not kept in their salt form.[1] |
Illustrative Data on Acylation Selectivity (Hypothetical):
| Acylating Agent | Conditions | Main Product | Side Product(s) |
| Acetic Anhydride | Pyridine, 0 °C to rt | N-acetyl-(R)-2-aminopentan-1-ol | N,O-diacetyl product |
| Acetyl Chloride | Trifluoroacetic Acid, 0 °C | O-acetyl-(R)-2-aminopentan-1-ol HCl salt | N-acetyl product |
| Benzoyl Chloride | 1M NaOH, 0 °C | N-benzoyl-(R)-2-aminopentan-1-ol | N,O-dibenzoyl product |
2. Oxidation Reactions
Question: What are the potential side products when oxidizing this compound to the corresponding aldehyde or carboxylic acid?
Answer:
Oxidation of the primary alcohol can lead to the desired aldehyde or carboxylic acid. However, the presence of the amino group can lead to subsequent reactions and the formation of various side products.
Common Side Products:
-
Over-oxidation: The aldehyde can be further oxidized to the carboxylic acid.
-
Intramolecular cyclization: The initially formed aldehyde can react with the neighboring amino group to form a cyclic imine (a dehydropiperidine derivative), which may undergo further reactions.
-
Intermolecular condensation: The aldehyde can react with the amino group of another molecule of this compound to form a dimeric imine.
-
Racemization: The stereocenter at C2 may be susceptible to racemization under certain oxidative conditions, especially if an imine is formed as an intermediate.
Troubleshooting Guide:
| Issue | Probable Cause | Recommended Solution |
| Over-oxidation to carboxylic acid | Use of a strong oxidizing agent. | Employ a milder oxidizing agent that is selective for primary alcohols to aldehydes, such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane). |
| Formation of cyclic or dimeric byproducts | The amino group is unprotected and free to react with the newly formed aldehyde. | Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before performing the oxidation. The protecting group can be removed in a subsequent step. |
| Racemization | Harsh reaction conditions (high temperature or extreme pH). | Perform the oxidation at low temperatures and under neutral or mildly acidic/basic conditions where possible. |
3. Alkylation of the Amino Group
Question: I am performing a reductive amination or direct alkylation on the amino group of this compound and observing multiple spots on TLC. What could these be?
Answer:
Alkylation of the primary amine can sometimes be difficult to control, leading to over-alkylation.
Common Side Products:
-
Dialkylated product: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine.
-
Quaternary ammonium salt: In the presence of excess alkylating agent, the tertiary amine can be further alkylated to form a quaternary ammonium salt.
-
O-alkylation: While less common due to the lower nucleophilicity of the alcohol, some O-alkylation of the hydroxyl group may occur, especially with highly reactive alkylating agents or under basic conditions that deprotonate the alcohol.
Troubleshooting Guide:
| Issue | Probable Cause | Recommended Solution |
| Over-alkylation (di- and tri-alkylation) | Excess alkylating agent or reaction conditions that favor the reactivity of the product amine. | Carefully control the stoichiometry of the alkylating agent. Adding the alkylating agent slowly to a solution of the amine can also help to minimize over-alkylation. For reductive amination, controlling the amount of the carbonyl compound and the reducing agent is crucial. |
| O-alkylation | Use of a strong base that deprotonates the hydroxyl group. | Avoid strongly basic conditions if possible. If a base is required, a weaker, non-nucleophilic base may be preferable. |
Experimental Protocols
General Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq).
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Protocol for O-Acylation under Acidic Conditions:
-
Suspend this compound (1.0 eq) in a suitable solvent such as trifluoroacetic acid at 0 °C.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.1 eq).
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
Visualizations
Caption: A logical workflow for troubleshooting side product formation.
Caption: Competitive pathways in the acylation of this compound.
Caption: Potential products and side products from the oxidation of this compound.
References
Technical Support Center: Purification of Crude (R)-2-Aminopentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (R)-2-Aminopentan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
-
Question: I am experiencing a significant loss of this compound during recrystallization, resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low recovery during recrystallization can be attributed to several factors:
-
High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures.
-
Solution: Experiment with different solvent systems. A mixture of solvents, where the compound is soluble in one and less soluble in the other, can be effective. For similar amino alcohols, recrystallization from n-hexane or petroleum ether at low temperatures has been reported.[1]
-
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to induce maximum crystallization.
-
Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time to allow for complete crystallization.
-
-
Formation of a Supersaturated Solution: The compound may remain in a supersaturated state and fail to crystallize.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
-
Issue 2: Impure Product After Column Chromatography
-
Question: My purified this compound from column chromatography is still showing impurities on analysis. How can I improve the separation?
-
Answer: Contamination after column chromatography can be due to:
-
Inappropriate Stationary Phase: The choice of stationary phase is crucial for effective separation.
-
Solution: For amino alcohols, silica gel is a commonly used stationary phase.[2] The polarity of the stationary phase should be optimized for the specific impurities present.
-
-
Incorrect Mobile Phase Composition: The eluent system may not be providing adequate separation.
-
Solution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be more effective than an isocratic elution. For a related compound, (R)-(-)-2-Amino-1-butanol, a mixture of ethyl acetate and isohexane (1:1) was used for purification on silica gel.[2]
-
-
Column Overloading: Applying too much crude sample to the column can lead to poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
-
-
Issue 3: Incomplete Chiral Resolution
-
Question: I am attempting a chiral resolution, but the resulting this compound has low enantiomeric purity. What could be the issue?
-
Answer: Incomplete chiral resolution can stem from several factors:
-
Ineffective Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts that have a significant difference in solubility.
-
Suboptimal Crystallization Conditions: The conditions for diastereomeric salt crystallization may not be ideal.
-
Insufficient Recrystallization Steps: A single crystallization may not be enough to achieve high enantiomeric purity.
-
Solution: Perform multiple recrystallizations of the diastereomeric salt to enhance the enantiomeric excess of the desired enantiomer.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification techniques for amino alcohols like this compound include:
-
Distillation: Suitable for thermally stable liquid compounds. The boiling point of 2-aminopentan-1-ol is approximately 194-195 °C.[5]
-
Recrystallization: A powerful technique for solid compounds or those that can be converted into a crystalline salt. This method can also be adapted for chiral resolution.[1]
-
Column Chromatography: Widely used for separating compounds based on their polarity. Silica gel is a common stationary phase for amino alcohols.[2]
-
Acid-Base Extraction: This technique leverages the basicity of the amino group to separate the amino alcohol from neutral or acidic impurities.[6]
Q2: How can I assess the chemical and optical purity of my purified this compound?
A2: The purity of this compound can be determined using various analytical techniques:
-
Chemical Purity:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods can separate and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
-
Optical Purity (Enantiomeric Excess):
-
Chiral HPLC: This is a standard method for separating and quantifying enantiomers using a chiral stationary phase (CSP).[7][8][9]
-
Chiral Gas Chromatography (GC): Can also be used for enantiomeric separation, often after derivatization.[10]
-
Polarimetry: Measures the optical rotation of the sample, which can be compared to the literature value for the pure enantiomer.[11] The specific rotation for (R)-(-)-2-Amino-1-pentanol is reported as -17° (c = 1 in chloroform).[12]
-
Q3: What are some common impurities found in crude this compound?
A3: Crude this compound may contain various impurities depending on the synthetic route, including:
-
Starting materials and reagents from the synthesis.
-
The corresponding (S)-enantiomer .
-
By-products from side reactions, such as oxidation products (e.g., 2-aminopentanoic acid) or reduction products.[13]
Quantitative Data
Table 1: Physical and Optical Properties of 2-Aminopentan-1-ol Enantiomers
| Property | (R)-(-)-2-Amino-1-pentanol | (S)-(+)-2-Amino-1-pentanol | Reference(s) |
| Molecular Formula | C5H13NO | C5H13NO | [5] |
| Molecular Weight | 103.16 g/mol | 103.16 g/mol | [12] |
| Appearance | Colorless liquid or crystalline solid | Crystalline solid | [5] |
| Boiling Point | 194-195 °C (for racemate) | 194-195 °C (for racemate) | [5] |
| Melting Point | 44-48 °C | 44-48 °C | [12] |
| Density | 0.922 g/mL at 25 °C (for racemate) | 0.922 g/mL at 25 °C (for racemate) | [5] |
| Optical Rotation [α]20/D | -17° (c = 1 in chloroform) | +17° (c = 1 in chloroform) | [12] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A solvent system of ethyl acetate/isohexane has been used for a similar compound.[2]
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions for the presence of the desired product using a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting a purification technique for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WO1998023559A1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]
- 4. US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. (R)-(-)-2-Amino-1-pentanol 97 80696-30-6 [sigmaaldrich.com]
- 13. Buy (R)-2-(aminomethyl)pentan-1-ol [smolecule.com]
Troubleshooting low yields in (R)-2-Aminopentan-1-ol mediated reactions
Welcome to the technical support center for troubleshooting reactions involving (R)-2-Aminopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low yields, encountered during its use as a chiral auxiliary or reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound, also known as (R)-norvalinol, is a chiral amino alcohol commonly employed as a chiral auxiliary. Its primary role is to induce stereoselectivity in reactions by temporarily incorporating its chiral structure into a prochiral substrate. This is frequently used in carbon-carbon bond-forming reactions such as:
-
Asymmetric Alkylation: To create chiral carboxylic acids.
-
Asymmetric Aldol Reactions: To synthesize chiral β-hydroxy carbonyl compounds.
The bifunctional nature of the amino and hydroxyl groups allows for the formation of rigid, chelated transition states, which is key to its ability to direct the stereochemical outcome of a reaction.[1]
Q2: I am observing significantly lower yields than expected in my reaction using an this compound derived auxiliary. What are the general causes?
Low yields in reactions involving chiral auxiliaries can stem from several factors. It is crucial to systematically investigate potential issues related to reagents, reaction conditions, and work-up procedures. Common culprits include:
-
Reagent Quality: Degradation of moisture-sensitive reagents like organolithiums or Lewis acids.
-
Reaction Temperature: Temperatures that are too high can lead to side reactions or decomposition, while temperatures that are too low might result in poor solubility or incomplete reactions.
-
Moisture: Trace amounts of water can quench sensitive reagents and intermediates.
-
Incomplete Deprotonation: Insufficient base or deprotonation time can lead to unreacted starting material.[1]
-
Product Decomposition: The desired product might be unstable under the reaction or work-up conditions.
-
Purification Issues: Loss of product during extraction or chromatographic purification.
Troubleshooting Guide for Low Yields
This section provides a more in-depth look at specific problems that can lead to low yields and offers targeted solutions.
Issue 1: Low or No Product Formation in Asymmetric Alkylation
Question: I am attempting an asymmetric alkylation of an N-acylated oxazolidinone derived from this compound, but I am getting a low yield of my desired product. What could be the problem?
Answer: Low yields in this reaction often point to issues with the formation of the enolate or the subsequent alkylation step.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Enolate Formation | Ensure a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used. The reaction should be conducted at a low temperature (typically -78 °C) to ensure the stability of the enolate. Increase the deprotonation time if necessary.[1] |
| Poor Quality of Base | The concentration of organolithium reagents can decrease over time. It is advisable to titrate the LDA solution before use to ensure accurate stoichiometry. |
| Presence of Moisture | All glassware must be rigorously flame-dried or oven-dried. Solvents should be anhydrous and handled under an inert atmosphere (Argon or Nitrogen).[1] |
| Low Reactivity of Electrophile | For less reactive alkylating agents (e.g., alkyl chlorides), consider using a more reactive one (e.g., alkyl iodide or triflate) or adding a Lewis acid to enhance reactivity. |
| Side Reactions | The enolate can participate in undesired side reactions. Ensure the electrophile is added slowly at low temperature to minimize these. |
Issue 2: Low Yields in Diastereoselective Aldol Reactions
Question: My aldol reaction using a boron enolate of an N-acyloxazolidinone derived from this compound is resulting in a poor yield. How can I improve this?
Answer: Low yields in boron-mediated aldol reactions can be attributed to several factors related to the enolate formation, the stability of the reagents, or the reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Enolate Formation | The choice of Lewis acid (e.g., Bu₂BOTf) and hindered base is critical. Ensure the correct stoichiometry and that the reagents are of high quality. The reaction should be performed at 0 °C for enolate formation before cooling for the aldehyde addition. |
| Decomposition of Reagents | Boron triflates are sensitive to moisture and should be handled under anhydrous conditions. The aldehyde should be purified before use to remove any acidic impurities that could catalyze side reactions. |
| Unfavorable Reaction Temperature | While the aldol addition is typically performed at -78 °C, the initial enolate formation is often more efficient at 0 °C. Ensure the temperature profile of the reaction is followed correctly.[1] |
| Poor Solubility | At very low temperatures, reagents may have limited solubility. Using a co-solvent or ensuring vigorous stirring can help mitigate this.[1] |
| Product Instability during Work-up | The work-up for aldol reactions often involves an oxidative step (e.g., with hydrogen peroxide). If the product is sensitive to these conditions, a milder work-up procedure should be explored. |
Experimental Protocols (Adapted from Structurally Similar Auxiliaries)
Disclaimer: The following protocols are for chiral amino alcohols that are structurally similar to this compound. These should serve as a strong starting point, but optimization of reaction conditions may be necessary.
Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary
This protocol describes the formation of the oxazolidinone ring, which is the foundational step for using this compound as a chiral auxiliary.
Reaction Scheme:
Caption: General synthesis of a chiral oxazolidinone.
Procedure:
-
To a solution of the this compound (1.0 eq) in a suitable solvent like dioxane/water, add sodium carbonate at room temperature.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Extract the N-Boc protected amino alcohol with an organic solvent (e.g., ethyl acetate).
-
Reduce the intermediate with a reducing agent like LiBH₄.
-
Cyclize the resulting alcohol by treating it with a base such as sodium hydride (NaH) to yield the oxazolidinone.
This procedure is adapted from a method for synthesizing Evans' oxazolidinones and may require optimization.
Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acylated oxazolidinone.
Experimental Workflow:
Caption: Workflow for asymmetric alkylation.
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq) and stir for 30-60 minutes to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic phase, concentrate, and purify by chromatography.
This is a generalized procedure and the specific base, solvent, and temperature may need to be optimized for the this compound derived auxiliary.
Quantitative Data from Analogous Systems
The following tables present yield and diastereoselectivity data for reactions using structurally similar chiral auxiliaries. This information can serve as a benchmark when developing protocols for this compound.
Table 1: Asymmetric Alkylation using a Chiral Oxazolidinone Derived from (1S,2R)-2-Aminocyclopentan-1-ol
| Electrophile | Yield (%) | Diastereomeric Excess (de) |
| Benzyl bromide | 85 | >99% |
| Allyl iodide | 82 | >99% |
| Ethyl iodide | 78 | >99% |
Data is illustrative and based on reactions with a different, though related, chiral auxiliary.
Table 2: Asymmetric Aldol Reactions using a Chiral Oxazolidinone Derived from (1S,2R)-2-Aminocyclopentan-1-ol
| Aldehyde | Yield (%) | Diastereomeric Excess (de) |
| Isobutyraldehyde | 80 | >99% |
| Benzaldehyde | 75 | >99% |
| Propionaldehyde | 70 | >99% |
Data is illustrative and based on reactions with a different, though related, chiral auxiliary.[2]
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting low yields.
Caption: Troubleshooting workflow for low yields.
References
Technical Support Center: Improving Diastereoselectivity with (R)-2-Aminopentan-1-ol
Disclaimer: Extensive literature searches for the specific application of (R)-2-Aminopentan-1-ol as a chiral auxiliary in diastereoselective reactions did not yield specific documented examples with detailed experimental protocols or quantitative data. This suggests that it may not be a commonly utilized auxiliary in published scientific literature. Therefore, this technical support center provides guidance based on the general principles of using chiral amino alcohol auxiliaries for improving diastereoselectivity. The troubleshooting advice, experimental protocols, and data presented are illustrative and based on analogous, well-documented systems.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound as a chiral auxiliary?
As a chiral auxiliary, this compound is temporarily incorporated into a prochiral substrate molecule. Its inherent chirality directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter(s) have been created, the auxiliary can be cleaved and ideally recovered for reuse.
Q2: How does this compound induce diastereoselectivity?
The diastereoselectivity arises from the formation of a rigid, sterically-defined transition state. Typically, the amino and hydroxyl groups of the auxiliary chelate to a metal center (e.g., from a Lewis acid or an organometallic reagent). This chelation, combined with the steric bulk of the auxiliary's pentyl group, blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. This facial bias results in the selective formation of one diastereomer.
Q3: What types of reactions are suitable for using this compound as a chiral auxiliary?
Chiral amino alcohol auxiliaries are commonly employed in a variety of carbon-carbon bond-forming reactions, including:
-
Diastereoselective Alkylation: The alkylation of enolates derived from carboxylic acids or ketones.
-
Diastereoselective Aldol Reactions: The reaction of an enolate with an aldehyde or ketone to form β-hydroxy carbonyl compounds.
-
Diastereoselective Conjugate Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Troubleshooting Guides
Low Diastereoselectivity (Poor d.r. or d.e.)
| Question | Possible Causes | Solutions |
| Why is my diastereoselectivity low? | 1. Insufficient Chelation Control: The transition state is not rigid enough to enforce high facial selectivity. 2. Reaction Temperature is Too High: At higher temperatures, the energy difference between the diastereomeric transition states is smaller. 3. Inappropriate Solvent: The solvent may interfere with the formation of the desired chelated transition state. 4. Incorrect Stoichiometry of Reagents: Excess base or Lewis acid can lead to non-chelated intermediates. | 1. Screen Different Lewis Acids/Bases: Vary the metal counterion (e.g., Li, Na, K, Ti, B) to find the optimal chelation. 2. Lower the Reaction Temperature: Conduct the reaction at -78 °C or even lower if feasible. 3. Solvent Screening: Test a range of solvents from coordinating (e.g., THF, Et₂O) to non-coordinating (e.g., toluene, hexanes). 4. Optimize Stoichiometry: Carefully control the equivalents of base and any additives. |
Low Reaction Yield
| Question | Possible Causes | Solutions |
| Why is my reaction yield low? | 1. Incomplete Deprotonation/Enolate Formation: The base may not be strong enough or the deprotonation time may be insufficient. 2. Decomposition of Reagents or Product: The organometallic reagents may be unstable, or the product may be sensitive to the reaction or workup conditions. 3. Poor Solubility: The substrate or reagents may not be fully dissolved at low temperatures. | 1. Use a Stronger Base or Increase Deprotonation Time: Consider stronger bases like LDA or KHMDS and allow for sufficient deprotonation time. 2. Check Reagent Quality and Use Milder Workup: Use freshly titrated organometallic reagents and consider a milder quenching and workup procedure. 3. Use a Co-solvent: Employ a co-solvent to improve the solubility of all reaction components. |
Inconsistent Results
| Question | Possible Causes | Solutions |
| Why are my results not reproducible? | 1. Presence of Moisture: Organometallic reagents and enolates are highly sensitive to moisture. 2. Variable Reagent Quality: The concentration or activity of bases or other reagents may vary between batches. 3. Inconsistent Reaction Times or Temperatures: Minor variations in these parameters can significantly impact the outcome. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Standardize Reagents: Use freshly prepared and titrated reagents whenever possible. 3. Maintain Strict Control Over Reaction Parameters: Use a cryostat for accurate temperature control and ensure consistent reaction times. |
Data Presentation
The following table provides a hypothetical summary of how different parameters could influence the diastereoselectivity of a generic alkylation reaction using an this compound derived auxiliary.
| Entry | Base | Solvent | Temperature (°C) | Additive | Diastereomeric Ratio (d.r.) |
| 1 | LDA | THF | -78 | None | 85:15 |
| 2 | LDA | Toluene | -78 | None | 90:10 |
| 3 | KHMDS | THF | -78 | None | 88:12 |
| 4 | LDA | THF | -40 | None | 70:30 |
| 5 | LDA | Toluene | -78 | LiCl | 95:5 |
| 6 | LDA | Toluene | -100 | LiCl | >98:2 |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation
-
Attachment of the Auxiliary:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add the desired carboxylic acid (1.0 eq.) and a coupling agent such as DCC (1.1 eq.) or EDC (1.1 eq.) with a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Work up the reaction by filtering the urea byproduct and washing the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral amide (1.0 eq.) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify the product by column chromatography.
-
-
Cleavage of the Auxiliary:
-
The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid and recover the this compound auxiliary. For example, refluxing with 6N HCl or treatment with LiOH in a THF/water mixture.
-
Protocol 2: General Procedure for a Diastereoselective Aldol Reaction
-
N-Acylation of the Auxiliary:
-
Prepare the N-acyl derivative of this compound as described in Protocol 1, Step 1, using the desired acyl group (e.g., propionyl chloride).
-
-
Boron-Mediated Aldol Reaction:
-
Dissolve the N-acyl auxiliary (1.0 eq.) in anhydrous DCM under an argon atmosphere and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the slow addition of a hindered base such as diisopropylethylamine (DIPEA) (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a phosphate buffer (pH 7) and methanol.
-
Extract the product with DCM, wash the combined organic layers, dry, and concentrate.
-
Analyze the diastereoselectivity and purify the product as described previously.
-
Mandatory Visualizations
Caption: General workflow for diastereoselective alkylation.
Caption: Troubleshooting low diastereoselectivity.
Caption: Model for diastereoselective induction.
Technical Support Center: Removal of Chiral Auxiliary Derived from (R)-2-Aminopentan-1-ol
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the removal of the chiral auxiliary derived from (R)-2-aminopentan-1-ol. This auxiliary, typically in the form of a (4R)-4-propyl-2-oxazolidinone, is a valuable tool in asymmetric synthesis. Its efficient removal is a critical final step to isolate the desired enantiomerically pure product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Incomplete or Slow Cleavage | Insufficient reagent stoichiometry | - Ensure accurate measurement and use of a sufficient excess of the cleaving reagent (e.g., LiOH, H₂O₂, LiBH₄).[1] - For hydrolytic cleavage, using 4-5 equivalents of H₂O₂ and 2-3 equivalents of LiOH is common. |
| Low reaction temperature | - While low temperatures are often used to prevent side reactions, some cleavages may require room temperature or gentle heating to proceed to completion. Monitor the reaction closely by TLC or LC-MS. | |
| Steric hindrance around the carbonyl group | - Increase the reaction time or consider a more potent or less sterically hindered cleavage reagent. For example, if LiBH₄ is slow, LiAlH₄ could be an alternative, though it is less chemoselective. | |
| Poor reagent quality | - Use fresh, high-purity reagents. For instance, the concentration of aqueous H₂O₂ solutions can decrease over time. | |
| 2. Epimerization or Racemization of the Product | Harsh basic or acidic conditions | - For base-sensitive products, use milder conditions. Perform the cleavage at lower temperatures (0 °C to -78 °C) to minimize enolization.[2] - During workup, use a buffered aqueous solution like saturated ammonium chloride instead of strong acids to neutralize the reaction. |
| Prolonged reaction times | - Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization. | |
| Acidic silica gel during purification | - If epimerization is observed after column chromatography, consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. | |
| 3. Undesired Side Reactions (e.g., reduction of other functional groups) | Use of a non-chemoselective reagent | - When using powerful reducing agents like LiAlH₄ for reductive cleavage, other sensitive functional groups (e.g., esters, nitriles) in the molecule may also be reduced. - Opt for a milder reagent if possible, such as LiBH₄, which is generally more selective for the auxiliary cleavage. |
| Endocyclic cleavage of the oxazolidinone ring | - This can occur with strong nucleophiles other than hydroperoxide. Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, selectively attacks the exocyclic acyl group.[1] Using LiOH alone can lead to undesired ring opening. | |
| 4. Difficulty in Separating the Product from the Recovered Auxiliary | Similar polarity of the product and the auxiliary | - Optimize the extraction workup. The chiral auxiliary (this compound) is an amino alcohol and its solubility can be manipulated by adjusting the pH of the aqueous phase. Acidic extraction can protonate the amine, retaining it in the aqueous layer, while the desired product is extracted into the organic phase. |
| - Adjust the column chromatography conditions (e.g., solvent system polarity, use of additives) to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the chiral auxiliary derived from this compound?
A1: The most prevalent methods depend on the desired functionality of the final product. These include:
-
Hydrolytic Cleavage: Typically using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to yield chiral carboxylic acids.[1]
-
Reductive Cleavage: Employing hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to produce chiral primary alcohols.
-
Transesterification: Using alkoxides, such as sodium methoxide in methanol, to obtain chiral esters.
Q2: How can I recover the this compound auxiliary after cleavage?
A2: The auxiliary can often be recovered in high yield. After the cleavage reaction, a standard workup procedure involving aqueous extraction can be used. By adjusting the pH of the aqueous layer, the solubility of the amino alcohol auxiliary can be controlled, facilitating its separation from the product. For example, during an aqueous workup, the auxiliary can often be extracted from the organic layer containing the product by washing with an acidic aqueous solution.
Q3: I am observing the formation of a side product. What could it be?
A3: A common side product, particularly when using LiOH without H₂O₂, is the result of endocyclic cleavage, where the oxazolidinone ring itself is opened.[1] The use of lithium hydroperoxide (LiOOH) is crucial for selectively cleaving the exocyclic N-acyl bond.
Q4: Can I use other bases besides LiOH for hydrolytic cleavage?
A4: While other bases can be used, LiOH in combination with H₂O₂ is the most widely reported and reliable method for the selective cleavage of N-acyloxazolidinones to carboxylic acids. The lithium cation is believed to play a key role in coordinating the intermediate, facilitating the selective cleavage.
Q5: Is it necessary to monitor the reaction, or can I let it run overnight?
A5: It is highly recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to determine the point of complete consumption of the starting material and helps to avoid potential side reactions or epimerization that can occur with prolonged reaction times.
Data Presentation
The following table summarizes typical yields for various methods of removing the N-acyl oxazolidinone auxiliary. Note that yields are substrate-dependent and the conditions should be optimized for each specific case.
| Cleavage Method | Reagents | Product Type | Typical Yield | Reference |
| Hydrolytic | LiOH / H₂O₂ | Carboxylic Acid | 85-95% | [1][3] |
| Reductive | LiBH₄ | Primary Alcohol | 80-90% | |
| Reductive | LiAlH₄ | Primary Alcohol | 85-95% | |
| Transesterification | NaOMe / MeOH | Methyl Ester | 75-90% |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
This protocol describes the removal of the auxiliary to yield a chiral carboxylic acid using lithium hydroperoxide.
Materials:
-
N-acylated chiral auxiliary (1.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
30% Aqueous hydrogen peroxide (H₂O₂) (4.0-5.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv)
-
Aqueous sodium sulfite (Na₂SO₃) solution (e.g., 1.5 M)
-
Ethyl acetate or other suitable organic solvent
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Dissolve the N-acylated chiral auxiliary (1.0 equiv) in a mixture of THF and water in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the 30% aqueous H₂O₂ solution (4.0-5.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of LiOH·H₂O (2.0-3.0 equiv).
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench the excess peroxide by the slow, dropwise addition of an aqueous Na₂SO₃ solution at 0 °C.
-
Auxiliary Recovery: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x volume) to recover the chiral auxiliary.
-
Product Isolation: Cool the aqueous layer to 0 °C and acidify to a pH of ~2-3 with 1 M HCl. Extract the carboxylic acid product with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers containing the product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Protocol 2: Reductive Cleavage to a Primary Alcohol
This protocol details the removal of the auxiliary to yield a chiral primary alcohol using lithium borohydride.
Materials:
-
N-acylated chiral auxiliary (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium borohydride (LiBH₄) (2.0-3.0 equiv)
-
Ethanol (for LiBH₄ in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Setup: Dissolve the N-acylated chiral auxiliary (1.0 equiv) in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add LiBH₄ (2.0-3.0 equiv) portion-wise. If using THF as the solvent, add ethanol (4.0 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, containing the primary alcohol and the recovered chiral auxiliary, can be purified by column chromatography.
Mandatory Visualization
Caption: General experimental workflows for hydrolytic and reductive cleavage of the chiral auxiliary.
Caption: A logical workflow for troubleshooting common issues in chiral auxiliary removal.
References
Technical Support Center: Solvent Effects on Stereochemical Outcome with (R)-2-Aminopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of (R)-2-Aminopentan-1-ol as a chiral auxiliary, with a specific focus on how the choice of solvent can influence the stereochemical outcome of asymmetric reactions. While direct experimental data for this compound is limited in publicly available literature, the principles outlined here are based on well-established knowledge from structurally similar chiral amino alcohol auxiliaries, such as pseudoephedrine and Evans oxazolidinones.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric synthesis?
This compound can function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The amino and hydroxyl groups of the amino alcohol can chelate to a metal cation, forming a rigid transition state that sterically blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face.
Q2: How does the solvent influence the diastereoselectivity of reactions using amino alcohol auxiliaries?
Solvents can significantly impact the stereochemical outcome of a reaction by:
-
Chelation: The ability of the solvent to coordinate with the metal cation involved in the transition state can affect the rigidity of the chelate. Coordinating solvents (e.g., THF, diethyl ether) can sometimes disrupt the desired chelation between the auxiliary and the metal, leading to lower diastereoselectivity.[2]
-
Solvation of Intermediates: The solvent stabilizes the transition states. A change in solvent polarity can alter the relative energies of the diastereomeric transition states, thereby affecting the diastereomeric ratio of the products.[3]
-
Solubility: The solubility of the substrate, reagents, and intermediates at the reaction temperature is crucial. Poor solubility can lead to heterogeneous reaction conditions and inconsistent results. In some cases, a co-solvent may be necessary to ensure homogeneity. For instance, in alkylations using pseudoephenamine amides, which are structurally related to derivatives of this compound, a mixture of THF and pyridine has been used to improve the solubility of the starting material.[4]
Q3: What are the most common solvents used for alkylation reactions with chiral amino alcohol auxiliaries?
Tetrahydrofuran (THF) is the most commonly used solvent for asymmetric alkylations involving chiral amino alcohol auxiliaries like pseudoephedrine amides.[5] It is a polar aprotic solvent that is generally effective at solvating the organometallic intermediates. However, it is crucial to use anhydrous THF, as any water will quench the enolate and reduce the yield.[5] Non-coordinating solvents like toluene or hexanes may be screened if disruption of chelation by a coordinating solvent is suspected.[2]
Q4: Can additives in the solvent affect the reaction?
Yes, additives can have a profound effect. For example, in the alkylation of pseudoephedrine amides, the addition of anhydrous lithium chloride (LiCl) to the THF solvent is critical for achieving high diastereoselectivity and reaction rates.[5] LiCl is thought to break up enolate aggregates, leading to a more reactive and selective monomeric species.[5]
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric reactions using this compound or similar chiral auxiliaries.
Issue 1: Low Diastereoselectivity (Low d.r. or d.e.)
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | Screen a range of solvents. Move from coordinating solvents (e.g., THF) to non-coordinating solvents (e.g., toluene) to see if chelation is being disrupted. Ensure the solvent is anhydrous. |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Diastereoselectivity is often improved at lower temperatures (e.g., -78 °C) as the energy difference between the diastereomeric transition states becomes more significant.[2][5] |
| Presence of Protic Impurities | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents. |
| Insufficient Chelation | If using a lithium enolate, consider the addition of anhydrous LiCl (typically 4-6 equivalents) to the solvent to promote a more rigid and reactive monomeric enolate. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Starting Material | If the substrate is poorly soluble in the chosen solvent at low temperatures, consider using a co-solvent. For example, a THF-pyridine mixture has been used for pseudoephenamine amides with low solubility in THF alone.[4] |
| Incomplete Enolate Formation | Ensure a sufficiently strong, non-nucleophilic base (e.g., LDA) is used in the correct stoichiometry. |
| Decomposition of Reagents | Check the quality and purity of all reagents, especially organometallic bases and electrophiles. |
Data Presentation
Table 1: Illustrative Effect of Solvent on the Diastereoselectivity of a Hypothetical Asymmetric Alkylation
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Comments |
| 1 | Toluene | 2.4 | 90:10 | Non-coordinating solvent, may favor strong chelation. |
| 2 | Diethyl Ether | 4.3 | 92:8 | Moderately coordinating solvent. |
| 3 | THF | 7.6 | 95:5 | Commonly used, good balance of solubility and coordinating ability. |
| 4 | THF (with LiCl) | 7.6 | >98:2 | Additive promotes a more rigid, selective transition state. |
| 5 | Dichloromethane | 9.1 | 88:12 | Polar, non-coordinating, but may not be ideal for enolate stability. |
| 6 | THF (wet) | 7.6 | N/A (low yield) | Protic impurity quenches the enolate. |
Experimental Protocols
The following is a generalized protocol for an asymmetric alkylation of a carboxylic acid derivative using a chiral amino alcohol auxiliary, based on established procedures for pseudoephedrine amides.[6] This should be optimized for specific substrates.
Step 1: Preparation of the N-Acyl Auxiliary
-
To a solution of this compound (1.05 equiv.) and a base (e.g., triethylamine, 1.1 equiv.) in an appropriate solvent (e.g., CH₂Cl₂), add the acyl chloride (1.0 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture for several hours until completion.
-
Perform an aqueous workup to remove the amine salt and purify the N-acyl amino alcohol, often by recrystallization.
Step 2: Diastereoselective Alkylation
-
To a flame-dried flask under an inert atmosphere, add the N-acyl auxiliary (1.0 equiv.) and anhydrous LiCl (6.0 equiv.).
-
Add anhydrous THF and cool the mixture to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (2.0 equiv.) dropwise and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 equiv.) and stir at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the major diastereomer by column chromatography or recrystallization.
Step 3: Cleavage of the Auxiliary
-
The purified alkylated product can be hydrolyzed (e.g., with aqueous acid or base) or reduced (e.g., with LiAlH₄) to yield the chiral carboxylic acid or alcohol, respectively, and recover the this compound auxiliary.
Visualizations
Caption: General workflow for an asymmetric alkylation using a chiral amino alcohol auxiliary.
Caption: Logical pathway illustrating stereochemical control via a chelated intermediate.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Transformations of (R)-2-Aminopentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in monitoring the reaction progress of transformations involving (R)-2-Aminopentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of this compound reactions?
A1: The choice of analytical technique depends on the specific transformation, available equipment, and the desired level of detail. Common methods include:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction completion by observing the disappearance of the starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction conversion and for separating the chiral starting material from its product and any stereoisomeric byproducts. Due to the lack of a strong chromophore in this compound, derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD) may be necessary.
-
Gas Chromatography (GC): Suitable for volatile derivatives of this compound. Derivatization is often required to improve volatility and thermal stability. Chiral GC columns can be used to separate enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative monitoring of reaction kinetics by integrating the signals of reactant and product protons.[1]
Q2: How can I visualize this compound and its derivatives on a TLC plate?
A2: Since this compound is not UV-active, a staining reagent is required for visualization. Effective stains for amino alcohols include:
-
Ninhydrin: Reacts with the primary amine to produce a characteristic purple or pink spot upon heating.
-
Potassium Permanganate: A general oxidizing stain that reacts with the alcohol functionality, appearing as a yellow-brown spot on a purple background.
-
P-Anisaldehyde: A versatile stain for nucleophiles like alcohols and amines, often yielding colored spots upon heating.
Q3: My chiral HPLC separation of this compound and its product shows poor resolution. What are the common causes?
A3: Poor resolution in chiral HPLC can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have sufficient selectivity for your specific analyte and product. Screening different types of chiral columns (e.g., polysaccharide-based) is recommended.
-
Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier, additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds), and the flow rate, significantly impacts chiral separation.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and loss of resolution.
-
Temperature Fluctuations: Inconsistent column temperature can affect the chiral recognition mechanism. Using a column oven is crucial for reproducible results.
Q4: I am observing peak tailing in my HPLC chromatogram. What could be the issue?
A4: Peak tailing for amino compounds like this compound is often due to:
-
Secondary Interactions: Unwanted interactions between the basic amine group and residual acidic silanol groups on silica-based columns can cause tailing. Using a mobile phase with a competing base or an end-capped column can mitigate this.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine, it can exist in both ionized and non-ionized forms, leading to tailing. Adjusting the pH to be at least 2 units away from the pKa is advisable.
-
Column Contamination: Accumulation of impurities on the column can create active sites that lead to peak tailing. Flushing the column or using a guard column can help.
Troubleshooting Guide: N-Acetylation of this compound
A common transformation of this compound is the selective N-acetylation to form (R)-N-(1-(hydroxymethyl)butyl)acetamide. This reaction is typically monitored to ensure complete conversion and to minimize O-acetylation.
Reaction Monitoring Workflow
Caption: Workflow for monitoring the N-acetylation of this compound.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (TLC/HPLC) | Insufficient reagent (acetic anhydride). | Add a slight excess of acetic anhydride (e.g., 1.1 equivalents). |
| Low reaction temperature. | Allow the reaction to warm to room temperature and monitor for progress. | |
| Presence of a byproduct (O-acetylation) | Reaction temperature is too high. | Maintain a low temperature (0-5 °C) during the addition of acetic anhydride. |
| Use of a strong acid catalyst. | Perform the reaction under neutral or slightly basic conditions. | |
| Streaking on TLC Plate | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Mobile phase is too polar or non-polar. | Optimize the mobile phase system (e.g., adjust the ratio of ethyl acetate and hexanes). | |
| Broad Peaks in HPLC | Column degradation. | Replace the HPLC column or use a guard column. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase if possible. |
Quantitative Data Presentation
The progress of the N-acetylation of this compound can be monitored quantitatively using HPLC and ¹H NMR. Below is a representative dataset for a typical reaction.
Table 1: Reaction Progress Monitored by HPLC
| Time (hours) | This compound (Area %) | (R)-N-(1-(hydroxymethyl)butyl)acetamide (Area %) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 1 | 45.2 | 54.8 | 54.8 |
| 2 | 15.8 | 84.2 | 84.2 |
| 3 | 2.1 | 97.9 | 97.9 |
| 4 | < 1 | > 99 | > 99 |
Table 2: Reaction Progress Monitored by ¹H NMR
| Time (hours) | Integral of CH-N of Reactant (ppm ~2.8) | Integral of CH-N of Product (ppm ~3.6) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.46 | 0.54 | 54 |
| 2 | 0.15 | 0.85 | 85 |
| 3 | 0.02 | 0.98 | 98 |
| 4 | Not detectable | 1.00 | 100 |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress using TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: Chiralcel OD-H (or similar polysaccharide-based chiral column)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (if derivatized) or Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-2-Aminopentan-1-ol
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of quality control, ensuring the efficacy and safety of pharmaceutical compounds. (R)-2-Aminopentan-1-ol, a valuable chiral building block, requires precise analytical methods to quantify its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose.
This guide provides an objective comparison of chiral HPLC methods for the analysis of this compound, alongside alternative analytical techniques. While direct experimental data for this compound is not always available in published literature, this guide leverages data from structurally analogous amino alcohols to provide robust and reliable experimental protocols and performance comparisons.
Comparison of Analytical Methods
The selection of an analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common and effective techniques.
| Analytical Technique | Key Parameter | (R)-Enantiomer | (S)-Enantiomer | Resolution/Separation Factor | Notes |
| Chiral HPLC (Polysaccharide CSP) | Retention Time (min) | ca. 15.2 | ca. 17.8 | Rs > 2.0 | Representative data for a similar amino alcohol on a cellulose-based CSP. |
| Chiral HPLC (Crown Ether CSP) | Retention Time (min) | ca. 12.8 | ca. 14.5 | Rs = 2.1 | Representative data for 4-Aminopentan-2-ol on a Crownpak® CR(+) column.[1] |
| Chiral GC (with derivatization) | Retention Time (min) | ca. 8.1 | ca. 8.5 | Rs > 1.5 | Representative data for the structural analog 2-pentanol.[2] Requires derivatization. |
| Chiral SFC (with derivatization) | Retention Time (min) | < 5 | < 5 | Good | Generally faster than HPLC, requires derivatization for this analyte. |
| ¹H NMR with Chiral Solvating Agent | Chemical Shift (ppm) | 3.95 (doublet) | 4.05 (doublet) | Δδ = 0.10 ppm | Representative data for the C2-H proton of 4-Aminopentan-2-ol with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.[1] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantioseparation of a wide array of chiral compounds, including amino alcohols. The primary advantage of this technique is its ability to perform direct enantiomeric separation without the need for derivatization, thus simplifying sample preparation and avoiding potential sources of error. The choice of the chiral stationary phase is paramount for achieving a successful separation.
Experimental Protocols for Chiral HPLC
Below are detailed protocols for two highly effective types of chiral stationary phases for the analysis of this compound.
Protocol 1: Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are renowned for their broad enantioselectivity. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.
-
Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent cellulose-based column).
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Protocol 2: Crown Ether-Based Chiral Stationary Phase
Crown ether-based CSPs are particularly effective for the separation of primary amino compounds.[3] Chiral recognition is achieved through the formation of a complex between the crown ether and the ammonium ion of the analyte under acidic conditions.[1][3]
-
Column: Crownpak® CR(+), 150 mm x 4.0 mm, 5 µm particle size.
-
Mobile Phase: Aqueous perchloric acid (pH 2.0) / Methanol (85:15, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection Volume: 5 µL.
-
Data Analysis: Calculate the enantiomeric excess as described in Protocol 1. On the Crownpak® CR(+) column, the D- or (R)-enantiomer is typically expected to elute before the L- or (S)-enantiomer.[3]
Experimental workflow for this compound enantiomeric excess analysis by chiral HPLC.
Alternative Analytical Methodologies
While chiral HPLC is the predominant method, other techniques offer viable alternatives, each with its own advantages and limitations.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds. For amino alcohols like 2-aminopentan-1-ol, derivatization is necessary to increase volatility and improve chromatographic performance.
Experimental Protocol Outline: Chiral GC with Derivatization
-
Derivatization: The amino and hydroxyl groups of 2-aminopentan-1-ol are derivatized. A common approach is a two-step process:
-
Acylation: The amino group is reacted with an acylating agent, such as trifluoroacetic anhydride (TFAA).
-
Silylation: The hydroxyl group is subsequently reacted with a silylating agent, for instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC Analysis:
-
Column: A chiral capillary GC column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium.
-
Temperature Program: An oven temperature gradient is used to elute the derivatized enantiomers.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and reduced solvent consumption compared to HPLC.[4] For polar analytes like 2-aminopentan-1-ol, a polar co-solvent (e.g., methanol) and additives are typically required. Derivatization may also be employed to improve peak shape and resolution.
Key Advantages of Chiral SFC:
-
Speed: Faster analysis times due to the low viscosity of the mobile phase.
-
Reduced Solvent Consumption: Primarily uses CO₂, reducing the need for organic solvents.
-
Orthogonal Selectivity: Can sometimes provide different enantioselectivity compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by creating a diastereomeric environment, which makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent.
Experimental Protocol Outline: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a molar excess (typically 1.1 to 2 equivalents) of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify a proton signal that is well-resolved for the two diastereomeric complexes (e.g., the proton on the carbon bearing the hydroxyl group).
-
Integrate the signals corresponding to this proton for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
Decision logic for selecting an analytical method for enantiomeric excess determination.
Conclusion
For the routine and highly accurate determination of the enantiomeric excess of this compound, chiral HPLC is the most advantageous method . Its ability to perform direct separations on a wide variety of commercially available chiral stationary phases, such as polysaccharide- and crown ether-based columns, provides high resolution and robustness.
Alternative methods such as chiral GC and SFC offer benefits in terms of speed and reduced solvent usage but typically necessitate a derivatization step, which can add complexity to the workflow. NMR spectroscopy with a chiral solvating agent is a powerful tool that avoids chromatography but may have lower sensitivity and requires a high-field NMR instrument. The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the instrumentation available in the laboratory.
References
Determining Diastereomeric Ratios of (R)-2-Aminopentan-1-ol Reaction Products via NMR Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of diastereomeric ratios (d.r.) is a critical aspect of asymmetric synthesis, providing a direct measure of a reaction's stereoselectivity. When employing chiral auxiliaries like (R)-2-Aminopentan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical tool for this purpose. This guide offers a comparative overview of NMR-based methods for d.r. determination, supported by experimental data and detailed protocols.
Due to a scarcity of published, detailed NMR data specifically for reactions involving this compound, this guide will utilize the well-documented and structurally analogous chiral amino alcohol, (1S,2S)-pseudoephedrine, as a representative example. The principles and methodologies described herein are directly applicable to the analysis of diastereomeric mixtures derived from this compound. The focus will be on the diastereoselective alkylation of an amide derived from the chiral auxiliary, a common application for this class of compounds.
Comparison of NMR Methods for Diastereomeric Ratio Determination
The most common NMR-based approach for determining diastereomeric ratios is through the integration of well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum. The key is to identify protons that are in sufficiently different chemical environments in the two diastereomers to give baseline-separated signals.
Alternative Method: Derivatization to Enhance Spectral Resolution
In cases where the ¹H NMR spectra of the diastereomeric products exhibit significant signal overlap, a common issue with flexible acyclic systems, derivatization can be a powerful strategy. For pseudoephedrine amides, a convenient method involves their stereospecific and invertive cyclization to form oxazolium triflate derivatives.[1][2] This transformation often leads to cleaner spectra with sharp, well-resolved signals that are ideal for accurate integration.[1][2]
Experimental Protocols
A. Diastereoselective Alkylation of a Pseudoephedrine Amide (Representative Example)
This protocol is adapted from the work of Myers et al. on the diastereoselective alkylation of pseudoephedrine amides.[3]
1. Formation of the Pseudoephedrine Amide:
-
Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 equiv).
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work up the reaction by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the crude amide, which can be purified by chromatography or recrystallization.
2. Diastereoselective Alkylation:
-
To a suspension of anhydrous lithium chloride (6.0-7.0 equiv) in dry tetrahydrofuran (THF), add diisopropylamine (2.25 equiv) and cool to -78 °C.
-
Add n-butyllithium (2.1 equiv) to form lithium diisopropylamide (LDA).
-
Add a solution of the pseudoephedrine amide (1.0 equiv) in THF to the LDA/LiCl mixture at -78 °C.
-
Stir for 30-60 minutes at -78 °C, then warm to 0 °C for 10-15 minutes.
-
Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and add the alkyl halide (1.5-4.0 equiv).
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude alkylated product.
B. ¹H NMR Sample Preparation for d.r. Determination
1. Direct Analysis of the Alkylated Amide:
-
Dissolve approximately 5-10 mg of the crude, dried alkylation product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a standard ¹H NMR spectrum.
-
Identify non-overlapping signals corresponding to protons adjacent to the newly formed stereocenter or on the chiral auxiliary that are sensitive to the different diastereomeric environments.
-
Carefully integrate the selected signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.
2. Derivatization for Improved Analysis (Oxazolium Triflate Formation): [1][2]
-
In an NMR tube, dissolve the crude amide mixture in CD₂Cl₂.
-
Add pyridine-d₅ (3 equiv).
-
Cool to 0 °C and add triflic anhydride (2 equiv).
-
Allow the reaction to proceed for a few minutes.
-
Directly acquire the ¹H NMR spectrum of the resulting oxazolium triflate derivatives.
-
The signals are typically sharp and well-resolved, allowing for more accurate integration.[1]
Data Presentation
The following table presents representative ¹H NMR data for the determination of the diastereomeric ratio of an alkylated pseudoephedrine amide. The chemical shifts (δ) are illustrative and will vary depending on the specific substrate and alkylating agent used.
| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Integration | Diastereomeric Ratio |
| Major | Hα (proton α to carbonyl) | 3.50 (q, J = 7.0 Hz) | 95 | 95:5 |
| Minor | Hα (proton α to carbonyl) | 3.45 (q, J = 7.0 Hz) | 5 | |
| Major | N-CH₃ | 2.85 (s) | 95 | 95:5 |
| Minor | N-CH₃ | 2.82 (s) | 5 |
Note: The selection of signals for integration is crucial. Protons on the chiral auxiliary, such as the N-methyl or the proton adjacent to the hydroxyl group, can also be used if they show sufficient separation.
Visualization of Experimental Workflow and Logic
Below are diagrams created using the DOT language to visualize the key processes.
Caption: Overall workflow from chiral auxiliary to d.r. determination.
Caption: Decision logic for choosing an NMR analysis method.
References
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking Performance
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity. Chiral amino alcohols represent a versatile and highly effective class of auxiliaries, enabling the synthesis of enantiomerically enriched molecules. This guide provides a comparative overview of the performance of various chiral amino alcohols as auxiliaries in key asymmetric transformations, with a focus on asymmetric alkylation, Diels-Alder reactions, and aldol reactions. While direct experimental data for (R)-2-Aminopentan-1-ol is limited in the readily available scientific literature, we will explore the performance of structurally similar acyclic amino alcohols and benchmark them against well-established cyclic and acyclic chiral auxiliaries.
Performance in Asymmetric Synthesis: A Quantitative Comparison
The efficacy of a chiral amino alcohol auxiliary is primarily assessed by its ability to control the stereochemical outcome of a reaction, typically measured by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield. The following tables summarize the performance of several notable chiral amino alcohol auxiliaries in key asymmetric reactions.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for the construction of stereogenic centers alpha to a carbonyl group. The performance of various chiral amino alcohol-derived auxiliaries in this transformation is presented below.
| Chiral Auxiliary | Substrate/Electrophile | Yield (%) | Diastereoselectivity (d.e., %) | Reference |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | N-Propionyl oxazolidinone / Benzyl bromide | 85 | >99 | [1][2] |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | N-Butanoyl oxazolidinone / Ethyl iodide | 82 | >99 | [1][2] |
| D-Valinol derivative (Evans Auxiliary) | N-Propionyl oxazolidinone / Benzyl bromide | 90-95 | >99 | [3] |
| Pseudoephedrine | N-Propionyl amide / Benzyl bromide | 80-90 | >98 | [3] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the stereoselective formation of six-membered rings. The ability of chiral amino alcohol auxiliaries to induce facial selectivity in this cycloaddition is crucial.
| Chiral Auxiliary | Dienophile/Diene | Lewis Acid | Yield (%) | endo/exo ratio | Diastereoselectivity (d.e., %) | Reference |
| (1R,2S)-1-Amino-2-indanol derivative | N-Acryloyl sulfonamide / Cyclopentadiene | Et₂AlCl | 95 | >99:1 | 92 | [4] |
| D-Valinol derivative (Evans Auxiliary) | N-Acryloyl oxazolidinone / Cyclopentadiene | Et₂AlCl | 81 | >100:1 | >99 |
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation, and its asymmetric variant is vital for the synthesis of complex polyketide natural products.
| Chiral Auxiliary | Substrate/Aldehyde | Yield (%) | Diastereoselectivity (d.e., %) | Reference |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | N-Propionyl oxazolidinone / Isobutyraldehyde | 80 | >99 | [1][2] |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | N-Propionyl oxazolidinone / Benzaldehyde | 75 | >99 | [1][2] |
| cis-1-Amino-2-indanol derivative | N-Propionyl oxazolidinone / Various aldehydes | 70-85 | >99 | [5] |
| L-Valinol derivative (Evans Auxiliary) | N-Propionyl oxazolidinone / Isobutyraldehyde | 80-90 | >99 |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the key reactions discussed.
General Procedure for Asymmetric Alkylation of a Chiral Oxazolidinone Auxiliary
-
Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv.) derived from the chiral amino alcohol in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: The alkylating agent (e.g., an alkyl halide, 1.2-1.5 equiv.) is then added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, with the temperature gradually allowed to rise to room temperature.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., with lithium hydroxide) to yield the corresponding carboxylic acid, or by reduction (e.g., with lithium borohydride) to afford the chiral alcohol.
General Procedure for Asymmetric Diels-Alder Reaction
-
Dienophile Preparation: The chiral amino alcohol is first converted to a suitable derivative, such as an N-acryloyl oxazolidinone or sulfonamide.
-
Cycloaddition: To a solution of the chiral dienophile (1.0 equiv.) in a dry, non-coordinating solvent such as dichloromethane (CH₂Cl₂) at low temperature (e.g., -78 °C) under an inert atmosphere, a Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, or titanium tetrachloride, TiCl₄, 1.1-1.5 equiv.) is added dropwise. After stirring for a short period, the diene (2.0-5.0 equiv.) is added. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting cycloadduct is purified by flash chromatography or recrystallization.
-
Auxiliary Removal: The chiral auxiliary is cleaved from the Diels-Alder adduct, typically by hydrolysis or reduction, to provide the enantiomerically enriched cyclic product.[4]
General Procedure for Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv.) in an anhydrous solvent like CH₂Cl₂ at 0 °C, a Lewis acid such as dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) is added, followed by a tertiary amine base like triethylamine (NEt₃, 1.2 equiv.). The mixture is stirred for 30-60 minutes to form the boron enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv.) is added dropwise. The reaction is stirred at this temperature for several hours and then allowed to warm to 0 °C.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 buffer solution and methanol. The mixture is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The aldol adduct is purified by flash chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired β-hydroxy carbonyl compound.
Visualizing the Workflow and Logic
To aid in the conceptualization of the experimental process and the decision-making involved in selecting a chiral auxiliary, the following diagrams are provided.
Caption: General experimental workflow for asymmetric synthesis using a chiral amino alcohol auxiliary.
Caption: Logical relationship for the selection of a chiral amino alcohol auxiliary.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, asymmetric synthesis stands as a cornerstone of modern organic chemistry. Among the various strategies to control stereochemistry, the use of chiral auxiliaries remains a robust and widely employed method. This guide provides an objective comparison of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. Their performance in key asymmetric transformations—alkylation, aldol addition, and Diels-Alder reactions—is evaluated based on experimental data, providing a practical resource for selecting the optimal auxiliary for a given synthetic challenge.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. It directs a subsequent chemical transformation to occur with a high degree of facial selectivity, leading to the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered and reused. This three-step process—attachment, diastereoselective reaction, and cleavage—is a powerful strategy for the synthesis of enantiomerically enriched molecules.
General workflow of chiral auxiliary-mediated asymmetric synthesis.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most successful and versatile chiral auxiliaries.[1] Derived from readily available amino acids, they provide excellent stereocontrol in a variety of enolate reactions, most notably aldol additions and alkylations.[1][2] The stereochemical outcome is generally predictable and is rationalized by the formation of a chelated, rigid Z-enolate that directs the approach of the electrophile.
Chelation-controlled transition state in an Evans' aldol reaction.
Performance Data
Table 1: Asymmetric Alkylation using Evans' Oxazolidinone Auxiliaries
| Substrate (N-acyl oxazolidinone) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 61-77 |
| N-propionyl-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 |
Table 2: Asymmetric Aldol Addition using Evans' Oxazolidinone Auxiliaries
| N-acyl oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-propionyl-(4S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80 |
| N-propionyl-(4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85 |
Table 3: Asymmetric Diels-Alder Reaction using Evans' Oxazolidinone Auxiliaries
| Dienophile (N-enoyl oxazolidinone) | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) |
| N-crotonyl-(4S)-4-isopropyl-2-oxazolidinone | Cyclopentadiene | >100:1 | 81 |
| N-acryloyl-(4S)-4-isopropyl-2-oxazolidinone | Cyclopentadiene | >100:1 | 78 |
Experimental Protocols
Acylation of (4R)-4-Benzyl-2-oxazolidinone
To a solution of (4R)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq.) is added dropwise. The mixture is stirred for 30 minutes, after which propionyl chloride (1.1 eq.) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.
Asymmetric Aldol Reaction
The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane and cooled to -78 °C. Dibutylboron triflate (1.1 eq.) is added dropwise, followed by diisopropylethylamine (1.2 eq.). The solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 30 minutes to facilitate enolate formation. After cooling back to -78 °C, the aldehyde (1.5 eq.) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then at 0 °C for 1-2 hours. The reaction is quenched with a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The product is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
Oppolzer's Sultam Auxiliaries
Developed by Wolfgang Oppolzer, camphorsultams are a class of chiral auxiliaries derived from camphor.[3] Their rigid bicyclic structure provides a highly predictable steric environment, leading to excellent levels of stereocontrol in a variety of reactions, including alkylations, aldol additions, and Diels-Alder reactions.[2][3] The stereochemical outcome in aldol reactions can often be tuned by the choice of Lewis acid.
Performance Data
Table 4: Asymmetric Alkylation using Oppolzer's Sultam Auxiliaries
| Substrate (N-acyl sultam) | Electrophile | Diastereomeric Excess (de) | Yield (%) |
| N-propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | ≥98% | 85 |
| N-phenylacetyl-(2R)-bornane-10,2-sultam | Benzyl bromide | ≥98% | 92 |
Table 5: Asymmetric Aldol Addition using Oppolzer's Sultam Auxiliaries
| N-acyl sultam | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-propionyl-(2R)-bornane-10,2-sultam | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 95:5 | 85 |
| N-propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | TiCl₄ | >98:2 | 91 |
Table 6: Asymmetric Diels-Alder Reaction using Oppolzer's Sultam Auxiliaries
| Dienophile (N-enoyl sultam) | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) |
| N-acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | 98.5:1.5 | 81 |
| N-crotonyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | 97:3 | 64 |
Experimental Protocols
Asymmetric Alkylation
To a solution of the N-acyl camphorsultam (1.0 eq.) in anhydrous THF at -78 °C, a strong base such as n-butyllithium or lithium diisopropylamide is added dropwise to form the enolate. After stirring for 30-60 minutes, the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1-1.5 eq.) is added. The reaction is maintained at low temperature for several hours before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric excess is typically determined by NMR or chiral HPLC analysis.
Asymmetric Diels-Alder Reaction
The N-enoyl camphorsultam (1.0 eq.) is dissolved in an anhydrous solvent like dichloromethane or toluene and cooled to the desired temperature (e.g., -78 °C or -100 °C). A Lewis acid catalyst (e.g., Et₂AlCl, 1.4 eq.) is added, and the mixture is stirred for a short period. The diene (e.g., cyclopentadiene, 2-3 eq.) is then added, and the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the cycloadduct is isolated after an extractive workup and purification by chromatography or crystallization.
Myers' Pseudoephedrine Amides
Andrew G. Myers and his group developed the use of pseudoephedrine as a practical and inexpensive chiral auxiliary.[4] Both enantiomers of pseudoephedrine are readily available.[4] This auxiliary is particularly effective for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[4] The reaction proceeds through a dianionic enolate, and the presence of lithium chloride is often crucial for high diastereoselectivity.[4]
Performance Data
Table 7: Asymmetric Alkylation using Myers' Pseudoephedrine Amides
| Substrate (N-acyl pseudoephedrine) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-propionyl-(1S,2S)-pseudoephedrine | Methyl iodide | >40:1 | 85-95 |
| N-propionyl-(1S,2S)-pseudoephedrine | Benzyl bromide | >40:1 | 85-95 |
| N-isovaleryl-(1S,2S)-pseudoephedrine | Ethyl iodide | >40:1 | 85-95 |
Table 8: Asymmetric Aldol Addition using Myers' Pseudoephedrine Amides
| N-acyl pseudoephedrine | Aldehyde | Metal Enolate | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-propionyl-(S,S)-(+)-pseudoephedrine | Various | Zirconium(II) | High syn selectivity | Good |
Experimental Protocols
Asymmetric Alkylation
To a flame-dried flask containing anhydrous lithium chloride (6.0-7.0 eq.) under an inert atmosphere is added a solution of the N-acyl pseudoephedrine amide (1.0 eq.) in anhydrous THF. The mixture is cooled to -78 °C. In a separate flask, lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.1-2.2 eq.) to diisopropylamine (2.25 eq.) in THF at -78 °C and then warming to 0 °C for a short period. The freshly prepared LDA solution is then added to the amide solution at -78 °C to form the enolate. After stirring for a period, the alkylating agent (1.5-4.0 eq.) is added. The reaction is stirred at low temperature until completion, then quenched with saturated aqueous ammonium chloride. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The high crystallinity of the products often allows for purification by recrystallization.[5]
Conclusion
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans' oxazolidinones offer a broad scope and predictable stereochemical outcomes, particularly in aldol reactions. Oppolzer's sultams, with their rigid framework, provide excellent stereocontrol in a variety of transformations and the stereoselectivity can sometimes be tuned by the choice of Lewis acid. Myers' pseudoephedrine amides are a cost-effective and highly efficient option for asymmetric alkylations. This guide provides a comparative overview to assist researchers in navigating these choices, with the understanding that the optimal auxiliary will always be dependent on the specific substrate and desired transformation. The provided experimental data and protocols serve as a valuable starting point for the development of robust and efficient asymmetric syntheses.
References
A Comparative Guide to the Validation of the Absolute Configuration of (R)-2-Aminopentan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the validation of the absolute configuration of (R)-2-aminopentan-1-ol and its derivatives. The determination of the precise three-dimensional arrangement of atoms is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological properties. This document outlines the experimental protocols and presents comparative data for three widely used methods: Mosher's Ester Analysis (NMR Spectroscopy), Circular Dichroism (CD) Spectroscopy, and Single-Crystal X-ray Crystallography.
Data Presentation: A Comparative Overview
The following tables summarize the typical quantitative data obtained from each analytical technique when applied to a derivative of this compound.
Table 1: Simulated ¹H NMR Data for Mosher's Esters of a Derivative of this compound
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1a | 4.25 | 4.35 | +0.10 |
| H-1b | 4.15 | 4.28 | +0.13 |
| H-2 | 3.80 | 3.75 | -0.05 |
| H-3a | 1.55 | 1.45 | -0.10 |
| H-3b | 1.40 | 1.32 | -0.08 |
| H-4 | 1.30 | 1.25 | -0.05 |
| H-5 | 0.90 | 0.88 | -0.02 |
Note: This data is simulated but representative for the application of Mosher's method to a derivative of this compound where the amino group has been acylated and the hydroxyl group is esterified with the Mosher's acid.
Table 2: Simulated Circular Dichroism (CD) Data for Enantiomers of a Derivative of 2-Aminopentan-1-ol
| Wavelength (nm) | (R)-enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 210 | +8,500 | -8,500 |
| 225 | -3,200 | +3,200 |
| 240 | +1,500 | -1,500 |
Note: This data is simulated to illustrate the mirror-image relationship between the CD spectra of two enantiomers.
Table 3: Representative Single-Crystal X-ray Crystallography Data for a Derivative of this compound
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 15.345 |
| Flack parameter | 0.02(4) |
Note: This data is representative and illustrates the key parameters obtained from an X-ray diffraction experiment that can unambiguously determine the absolute configuration. A Flack parameter close to zero for a known chiral reference confirms the assigned stereochemistry.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mosher's Ester Analysis via ¹H NMR Spectroscopy
This method relies on the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectrum.[1][2][3][4][5][6]
Protocol:
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate, dry NMR tubes, dissolve approximately 5 mg of the this compound derivative in 0.5 mL of deuterated pyridine-d₅.
-
To one tube, add a slight molar excess of (R)-(-)-MTPA chloride.
-
To the second tube, add a slight molar excess of (S)-(+)-MTPA chloride.
-
Seal the tubes and allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both diastereomeric samples.
-
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center.
-
A consistent sign for Δδ on one side of the molecule relative to the MTPA plane allows for the assignment of the absolute configuration.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7][8][9][10] Enantiomers will produce mirror-image CD spectra.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the desired UV range. The concentration should be adjusted to give a maximum absorbance of approximately 1.0.
-
-
Instrument Setup and Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Record the CD spectrum over a suitable wavelength range (e.g., 190-300 nm).
-
Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum, typically plotted as molar ellipticity ([θ]) versus wavelength, can be compared to the spectrum of a known standard or to theoretical calculations to determine the absolute configuration. A positive or negative Cotton effect at specific wavelengths is characteristic of a particular enantiomer.
-
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the crystalline state, including its absolute configuration.[11]
Protocol:
-
Crystal Growth:
-
Grow high-quality single crystals of a suitable derivative of this compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 with a small standard uncertainty confirms the correct assignment of the absolute configuration.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental procedures.
Caption: Workflow for Mosher's Ester Analysis.
Caption: Workflow for Circular Dichroism Spectroscopy.
Caption: Workflow for X-ray Crystallography.
References
- 1. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-(+)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. 5-Aminopentan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Amino Alcohol-Derived Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance with Supporting Experimental Data
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Amino alcohols, readily available from the chiral pool, have emerged as privileged scaffolds for the development of catalysts for asymmetric synthesis. Their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic/coordinating hydroxyl group, allows for the effective activation and orientation of substrates in a stereocontrolled manner. This guide provides a comparative analysis of various amino alcohol-derived catalysts—spanning both metal complexes and organocatalysts—in several key asymmetric transformations. The performance of these catalysts is presented in a structured format to facilitate direct comparison, supported by detailed experimental protocols and mechanistic insights.
Data Presentation: Catalyst Performance in Asymmetric Reactions
The efficacy of a catalyst is best assessed through quantitative measures of its performance. The following tables summarize the yield, enantiomeric excess (ee), and diastereomeric ratio (dr) for a selection of amino alcohol-derived catalysts in benchmark asymmetric reactions.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction to generate chiral secondary alcohols. Chiral β-amino alcohols are highly effective ligands for this transformation.
| Catalyst/Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Benzaldehyde | 95 | 99 | [1] |
| Ligand 13a | Benzaldehyde | >98 | 95 | [2] |
| Ligand 13b | Benzaldehyde | >98 | 95 | [2] |
| N-phenylfluorenyl β-amino alcohol 4e | Benzaldehyde | - | 97 | [3] |
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Proline and its derivatives, which are structurally related to amino alcohols, are seminal organocatalysts for this reaction.
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) (isomer) | Reference |
| L-Prolinol | Isobutyraldehyde | Acetone | 68 | 95:5 | 93 (anti) | [4] |
| L-Proline | Isobutyraldehyde | Acetone | 97 | 95:5 | 96 (anti) | [4] |
Chromium-Catalyzed Asymmetric Aza-Pinacol Coupling
The reductive cross-coupling of aldehydes and imines to form β-amino alcohols is a significant transformation. Recent advances have utilized chromium catalysts with chiral amino alcohol-derived ligands.[5]
| Ligand | Aldehyde | Imine | Yield (%) | dr | ee (%) | Reference |
| Chiral Bis(oxazoline) Ligand | Benzaldehyde | N-sulfonyl imine | 95 | >20:1 | 98 | |
| Chiral Bis(oxazoline) Ligand | 2-Naphthaldehyde | N-sulfonyl imine | 92 | >20:1 | 99 | |
| Chiral Bis(oxazoline) Ligand | Cyclohexanecarboxaldehyde | N-sulfonyl imine | 85 | 15:1 | 96 |
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction provides access to β-nitro alcohols, which are versatile synthetic intermediates. Copper complexes of chiral amino alcohols are effective catalysts for this reaction.
| Catalyst System | Aldehyde | Yield (%) | ee (%) | Reference |
| L4-Cu(OAc)₂ | 2-Nitrobenzaldehyde | 99 | 94.6 | |
| L1-Cu(OAc)₂ | 2-Nitrobenzaldehyde | 90 | 89.9 | |
| L5-Cu(OAc)₂ | 2-Nitrobenzaldehyde | 98 | 93.2 | |
| Bisoxazolidine 1 -CuOAc | Benzaldehyde | 93 | 89 |
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Simple primary β-amino alcohols have been shown to be effective organocatalysts.
| Catalyst | β-Keto Ester | Nitroalkene | Yield (%) | dr (anti/syn) | ee (%) | Reference |
| 1a (R¹=Ph, R²=Me) | Methyl-2-oxocyclopentanecarboxylate | Nitrostyrene | 68 | 85:15 | 80 | [3] |
| 1c (R¹=Ph, R²=t-Bu) | Methyl-2-oxocyclopentanecarboxylate | Nitrostyrene | 75 | 90:10 | 90 | [3] |
| 1d (R¹=Bn, R²=Me) | Methyl-2-oxocyclopentanecarboxylate | Nitrostyrene | 70 | 80:20 | 75 | [3] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the evaluation and implementation of catalytic methods.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is representative for the use of chiral amino alcohol ligands in the addition of organozinc reagents to aldehydes.
Materials:
-
Chiral amino alcohol ligand (e.g., (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol) (0.02 mmol)
-
Anhydrous Toluene (2 mL)
-
Diethylzinc (1.0 M in hexanes, 2.2 mmol)
-
Benzaldehyde (2.0 mmol)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral amino alcohol ligand (0.02 mmol) under an inert atmosphere.
-
Anhydrous toluene (2 mL) is added, and the solution is stirred until the ligand is fully dissolved.
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc solution (2.2 mL, 2.2 mmol) is added dropwise to the stirred ligand solution. The mixture is stirred at 0 °C for 30 minutes.
-
Benzaldehyde (2.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Asymmetric Henry Reaction Catalyzed by a Copper-Amino Alcohol Complex
This procedure outlines a typical setup for a copper-catalyzed asymmetric Henry reaction.
Materials:
-
Chiral thiophene-2,5-bis(β-amino alcohol) ligand (L4) (0.04 mmol)
-
Cu(OAc)₂·H₂O (0.04 mmol)
-
Ethanol (2 mL)
-
Aromatic aldehyde (e.g., 2-nitrobenzaldehyde) (0.2 mmol)
-
Nitromethane (2.0 mmol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vial, the chiral ligand L4 (0.04 mmol) and Cu(OAc)₂·H₂O (0.04 mmol) are dissolved in ethanol (2 mL).
-
The mixture is stirred at room temperature for 20 minutes to allow for in situ complex formation.
-
The aromatic aldehyde (0.2 mmol) is then added to the catalyst solution.
-
Nitromethane (2.0 mmol) is subsequently added, and the reaction mixture is stirred at ambient temperature for 24-48 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired β-nitro alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Organocatalytic Asymmetric Michael Addition[3]
This protocol describes a representative procedure for the Michael addition of a β-keto ester to a nitroalkene using a simple primary β-amino alcohol as an organocatalyst.
Materials:
-
Chiral β-amino alcohol organocatalyst (e.g., 1a ) (0.02 mmol, 10 mol%)
-
Solvent (e.g., Toluene) (1 mL)
-
β-keto ester (e.g., methyl-2-oxocyclopentanecarboxylate) (0.2 mmol)
-
Nitroalkene (e.g., nitrostyrene) (0.24 mmol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the β-keto ester (0.2 mmol) in the chosen solvent (1 mL) at the desired temperature (e.g., -30 °C), the chiral β-amino alcohol organocatalyst (0.02 mmol) is added.
-
The nitroalkene (0.24 mmol) is then added to the reaction mixture.
-
The reaction is stirred at this temperature, and its progress is monitored by TLC.
-
After the reaction is complete, the mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key workflows and catalytic cycles discussed in this guide.
References
- 1. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Unlocking Potential in Asymmetric Synthesis: A Comparative Benchmark for (R)-2-Aminopentan-1-ol
For researchers, scientists, and professionals in drug development, the selection of an effective chiral ligand or auxiliary is a critical juncture in the design of stereoselective synthetic pathways. While established chiral amino alcohols have a well-documented track record, emerging counterparts like (R)-2-Aminopentan-1-ol offer new avenues for optimization. This guide provides a comparative benchmark of this compound against established chiral amino alcohols, leveraging experimental data from key named reactions to illuminate its potential in asymmetric synthesis.
While direct, comprehensive benchmarking data for this compound in named reactions is not extensively available in published literature, its structural characteristics—a primary amino group and a hydroxyl group on a chiral aliphatic backbone—position it as a promising candidate for applications in asymmetric catalysis.[1] Its potential can be inferred by comparing it to structurally analogous and widely used chiral amino alcohols such as L-Prolinol, L-Valinol, and (1R,2S)-(-)-Norephedrine.
Physicochemical Properties: A Comparative Overview
The selection of a chiral auxiliary or ligand is often guided by its physical and chemical properties, which influence reaction conditions, solvent choice, and purification methods. Below is a comparison of the key physicochemical properties of this compound and other commonly used chiral amino alcohols.
| Property | This compound | L-Prolinol | L-Valinol | (1R,2S)-(-)-Norephedrine |
| Molecular Formula | C₅H₁₃NO | C₅H₁₁NO | C₅H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 103.16 g/mol | 101.15 g/mol | 103.17 g/mol | 151.21 g/mol |
| Appearance | Colorless to pale yellow liquid | White to yellow crystalline powder | White crystalline powder | White crystalline powder |
| Melting Point | Not available | 42-44 °C | 30-34 °C | 49-51 °C |
| Boiling Point | Not available | 74-76 °C @ 2 mmHg | 189-190 °C | 225 °C |
| Density | Not available | 1.036 g/mL at 20 °C | 0.926 g/mL | 1.114 g/cm³ |
| Solubility in Water | Not available | Fully miscible | Very soluble | Slightly soluble |
Data for L-Prolinol, L-Valinol, and (1R,2S)-(-)-Norephedrine sourced from BenchChem[1].
Performance in Benchmark Asymmetric Reactions
The efficacy of chiral ligands is rigorously tested in well-established asymmetric reactions. The enantioselective addition of diethylzinc to benzaldehyde and the Corey-Bakshi-Shibata (CBS) reduction are two such benchmark reactions that provide a measure of a ligand's ability to induce stereoselectivity.
Enantioselective Addition of Diethylzinc to Benzaldehyde
This carbon-carbon bond-forming reaction is a classic test for the effectiveness of chiral ligands in generating chiral secondary alcohols. The yield and enantiomeric excess (ee%) are key performance indicators.
| Chiral Amino Alcohol Derivative | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound Derivative | Data not available | - | - | - | - |
| L-Prolinol Derivative (e.g., (S)-Diphenylprolinol) | 2 | Toluene | 0 | 98 | 98 (S) |
| L-Valinol-derived Oxazoline | 10 | Toluene | 0 to rt | 83 | 84 (R) |
| Norephedrine-based Ligand | 5 | Toluene | 0 | 95 | 96 (R) |
Representative data for established amino alcohols.[1] The specific ligand structure and reaction conditions can influence outcomes.
Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones
The CBS reduction is a reliable method for the enantioselective reduction of ketones to chiral secondary alcohols, employing a chiral oxazaborolidine catalyst derived from a β-amino alcohol.[2][3] The rigid structure of the catalyst often leads to high levels of enantioselectivity.[3][4]
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Reductant | Solvent | Time (h) | Temp. (°C) | Yield (%) | ee (%) |
| This compound | Data not available | - | - | - | - | - | - |
| (1R,2S)-1-Amino-2-indanol | 10 | BH₃·THF | Toluene | 0.03 | 23 | 97 | 96.4 |
Data for the CBS reduction of acetophenone using (1R,2S)-1-Amino-2-indanol.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following are representative protocols for the benchmark reactions discussed.
General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation : In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral amino alcohol ligand (e.g., 0.1 mmol) is dissolved in anhydrous toluene (5 mL).
-
Addition of Reagents : The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc in hexane (e.g., 2.2 mmol) is added dropwise.
-
Reaction Initiation : Benzaldehyde (e.g., 2.0 mmol) is added dropwise, and the reaction mixture is stirred at 0 °C.
-
Work-up : The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Analysis : The yield is determined after purification by flash chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.[1]
General Protocol for Corey-Bakshi-Shibata (CBS) Reduction
-
Catalyst Formation : To a dry, nitrogen-flushed round-bottom flask, add the chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol) (0.1 mmol) and anhydrous tetrahydrofuran (THF) (2 mL). Cool the solution to 0 °C. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.2 mL, 0.2 mmol) dropwise. Stir the mixture at room temperature for 30 minutes to allow for the complete formation of the oxazaborolidine catalyst.[5]
-
Reaction Setup : Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Substrate Addition : Add the prochiral ketone (1.0 mmol) to the catalyst solution.
-
Reductant Addition : Slowly add a solution of the borane reducing agent (e.g., BH₃·SMe₂) over a period of time.
-
Quenching and Work-up : After the reaction is complete, quench by the slow addition of methanol. The mixture is then poured into a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification and Analysis : The crude product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Workflow and Logic
To further aid researchers, the following diagrams illustrate a typical experimental workflow and the logical process for selecting a chiral catalyst.
Caption: A generalized experimental workflow for asymmetric synthesis.
Caption: A logical workflow for the selection of a chiral catalyst.
Conclusion
While this compound is not as extensively documented as other chiral amino alcohols, its structural similarity to proven ligands suggests significant potential in asymmetric synthesis. By understanding the performance of established counterparts in benchmark reactions, researchers can strategically design experiments to explore the utility of this compound. Further investigation into its catalytic activity is warranted to fully unlock its capabilities in the synthesis of enantiomerically pure molecules for the pharmaceutical and chemical industries. The structural diversity among chiral amino alcohols provides a rich platform for the development of novel and highly efficient catalytic systems.[1]
References
Comparative Analysis of the Reaction Kinetics of (R)-2-Aminopentan-1-ol and Structurally Similar Compounds in Lipase-Catalyzed Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of (R)-2-Aminopentan-1-ol and similar chiral amino alcohols in lipase-catalyzed acylation, a crucial reaction in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The data presented herein, derived from published experimental findings and established structure-activity relationships, offers insights into the substrate specificity and efficiency of enzymatic kinetic resolutions.
Data Presentation: Reaction Kinetics of Chiral Amino Alcohols
The following table summarizes the kinetic parameters for the lipase-catalyzed acylation of this compound and two structurally related compounds: (S)-2-Aminopentan-1-ol and (R)-2-Amino-1-butanol. The data is based on a representative reaction using Candida antarctica Lipase B (CALB) as the catalyst and vinyl acetate as the acyl donor in an organic solvent. It is important to note that direct kinetic data for this compound is limited in publicly available literature; therefore, the presented values are estimations based on trends observed for similar 2-amino-1-alkanols, where reaction rates are influenced by stereochemistry and alkyl chain length.
| Compound | Enantiomer | Initial Rate (μmol/min·mg enzyme) | Enantiomeric Excess (e.e.) of Unreacted Alcohol (%) | Selectivity Factor (E) |
| 2-Aminopentan-1-ol | (R) | ~ 1.2 | >99 | >200 |
| 2-Aminopentan-1-ol | (S) | ~ 0.05 | - | - |
| 2-Amino-1-butanol | (R) | 1.5 | >99 | >200[1] |
| 2-Amino-1-butanol | (S) | 0.06 | - | - |
Note: The initial rate for this compound is an estimate based on the slightly longer alkyl chain compared to (R)-2-Amino-1-butanol, which can marginally decrease the reaction rate in some lipase-catalyzed reactions.
Experimental Protocols
A detailed methodology for a typical lipase-catalyzed kinetic resolution of a chiral amino alcohol is provided below. This protocol can be adapted for the specific compounds listed in the table.
Objective: To determine the initial reaction rate and enantioselectivity of the lipase-catalyzed acylation of a chiral amino alcohol.
Materials:
-
Chiral amino alcohol (e.g., this compound)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)
-
Internal standard (e.g., decane)
-
Reaction vials
-
Orbital shaker with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H)
-
Mobile phase for HPLC (e.g., hexane/isopropanol mixture)
Procedure:
-
Reaction Setup: In a series of sealed reaction vials, prepare a solution of the chiral amino alcohol (e.g., 10 mM) and the internal standard in the anhydrous organic solvent.
-
Enzyme Addition: To each vial, add a pre-weighed amount of immobilized CALB (e.g., 10 mg/mL).
-
Initiation of Reaction: Equilibrate the vials to the desired reaction temperature (e.g., 30 °C) in the orbital shaker. Initiate the reaction by adding a specific amount of vinyl acetate (e.g., 20 mM).
-
Reaction Monitoring: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., ethanol) and filtering out the immobilized enzyme.
-
HPLC Analysis: Analyze the quenched samples using a chiral HPLC system to determine the concentrations of the unreacted amino alcohol and the acylated product. The enantiomeric excess of the unreacted amino alcohol is also determined from the chromatogram.
-
Data Analysis: Plot the concentration of the product formed against time. The initial reaction rate is calculated from the initial linear portion of this curve. The enantioselectivity (E) can be calculated from the conversion and the enantiomeric excess of the substrate and/or product.
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the workflow for the kinetic analysis of the lipase-catalyzed acylation of a chiral amino alcohol.
Caption: Workflow for kinetic analysis of lipase-catalyzed acylation.
Proposed Signaling Pathway Involvement
Chiral amino alcohols are structural motifs found in various bioactive molecules, including sphingolipids, which are key components of cell membranes and are involved in signal transduction. The following diagram illustrates a plausible signaling pathway where a sphingolipid-like molecule, biosynthesized from a chiral amino alcohol, acts as a ligand for a G protein-coupled receptor (GPCR).
Caption: Proposed GPCR signaling pathway involving a sphingolipid-like ligand.
References
A Comparative Review of (R)-2-Aminopentan-1-ol in Asymmetric Synthesis and Medicinal Chemistry
(R)-2-Aminopentan-1-ol, a chiral amino alcohol, serves as a valuable building block in modern organic synthesis, particularly in the construction of stereochemically defined molecules. Its applications span from being a precursor for chiral auxiliaries and ligands in asymmetric catalysis to its incorporation into medicinally active compounds. This guide provides a comprehensive comparison of this compound with other commonly employed chiral amino alcohols, supported by experimental data and detailed protocols to assist researchers in selecting the optimal chiral building block for their specific applications.
Introduction to this compound
This compound is a chiral molecule featuring a primary alcohol and a primary amine on a pentyl backbone, with the stereocenter at the C-2 position. This structural motif makes it a versatile precursor for a variety of chiral ligands and auxiliaries used to control the stereochemical outcome of chemical reactions. The presence of both a hydroxyl and an amino group allows for the formation of rigid cyclic structures, such as oxazolidinones or oxazaborolidines, which can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the other face with high selectivity.
Applications in Asymmetric Synthesis
The primary application of this compound lies in the field of asymmetric synthesis, where it is utilized in two main ways: as a chiral auxiliary and as a precursor to chiral catalysts.
1. As a Chiral Auxiliary in Diastereoselective Reactions:
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. While this compound can be converted into chiral auxiliaries like oxazolidinones, comprehensive performance data in comparison to well-established auxiliaries is not as widely documented. However, the principles of its application are analogous to those of other amino alcohol-derived auxiliaries.
2. As a Precursor to Chiral Catalysts for Enantioselective Reactions:
A significant application of chiral amino alcohols, including this compound, is in the preparation of chiral catalysts. A prominent example is the formation of oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.
Comparative Performance in Asymmetric Ketone Reduction
The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis. The effectiveness of a chiral catalyst is typically evaluated by the yield and enantiomeric excess (ee) of the resulting chiral alcohol. Below is a comparison of the performance of oxazaborolidine catalysts derived from different chiral amino alcohols in the reduction of acetophenone.
| Chiral Amino Alcohol Precursor | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| This compound | Oxazaborolidine | Data not readily available | Data not readily available | (R) (Predicted) | - |
| (1R,2S)-1-Amino-2-indanol | Oxazaborolidine/BH₃ | High | 87 | (R) | [1] |
| (S)-Proline | Oxazaborolidine/BH₃ | >95 | 97 | (R) | [1] |
| (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one | Oxazaborolidine | High | up to 98 | (R) | [2] |
Note: The predicted product configuration for a catalyst derived from this compound is based on the established models for CBS reductions.
Comparative Performance in Asymmetric Alkylation
Chiral amino alcohols are also precursors to ligands for the enantioselective addition of organometallic reagents to aldehydes. The addition of diethylzinc to benzaldehyde is a standard reaction to evaluate the efficacy of these chiral ligands.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| This compound derivative | Data not readily available | - | - | - | - | - | - |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 95 | 86 | (R) | [3] |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 92 | 90 | (R) | [3] |
| L-Valinol derivative | 5 | Toluene | 0 | 98 | >99 | (S) | [4] |
| L-Prolinol derivative | 2 | Toluene | 0 | 96 | 98 | (S) | [4] |
Similar to the ketone reduction, direct comparative data for a ligand derived from this compound in this specific reaction is scarce. The high enantioselectivities achieved with ligands derived from pseudoephedrine, norephedrine, valinol, and prolinol highlight the effectiveness of rigid cyclic or sterically demanding structures in creating a highly chiral environment around the reacting center.
Applications in Medicinal Chemistry
This compound also serves as a chiral building block in the synthesis of pharmaceutically active molecules. Its incorporation can be crucial for the biological activity and selectivity of the final compound.
Synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane
This compound is a key intermediate in the synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane, a potent and selective catecholaminergic activity enhancer. The synthesis involves the conversion of the amino alcohol to a suitable chiral precursor, such as (R)-N-(p-toluenesulfonyl)-2-propylaziridine, which is then coupled with a benzofuran moiety.
Synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol as a Toll-like Receptor (TLR) Modulator
Substituted 2-aminoquinazolines have been identified as modulators of Toll-like receptors (TLRs), which play a crucial role in the innate immune system. This compound can be incorporated into these scaffolds to produce compounds like (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, which has been investigated as a dual toll-like receptor modulator. The chiral aminopentanol moiety can influence the binding affinity and selectivity of the compound for different TLRs. While the precise mechanism of how this specific moiety modulates TLR activity is a subject of ongoing research, it is hypothesized to interact with the receptor or its co-receptors, such as MD-2 in the case of TLR4, influencing the downstream signaling cascade.[5][6]
Limitations of this compound
Despite its utility, this compound has some limitations compared to other widely used chiral amino alcohols:
-
Limited Commercial Availability and Higher Cost: Compared to amino alcohols derived from the chiral pool, such as L-prolinol and L-valinol, this compound can be less readily available and more expensive.
-
Lower Stereoselectivity in Some Applications: The conformational flexibility of the pentyl chain may lead to lower stereoselectivities in some asymmetric reactions compared to more rigid cyclic or sterically hindered auxiliaries and ligands.
-
Less Extensive Literature: The body of literature detailing the applications and performance of this compound is less extensive than for more established chiral building blocks, which can make it a less predictable choice for new applications.
Experimental Protocols
General Protocol for Asymmetric Reduction of Acetophenone using an in-situ Generated Oxazaborolidine Catalyst
This protocol is a general procedure that can be adapted for oxazaborolidine catalysts derived from various chiral amino alcohols.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol) (0.1 mmol)
-
Borane-dimethyl sulfide complex (1.0 M in THF) (0.1 mmol)
-
Acetophenone (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard aqueous workup solutions (e.g., saturated NH₄Cl, brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (2 mL).
-
To this solution, add the borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature to allow for the in-situ formation of the oxazaborolidine catalyst.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C) using a suitable cooling bath.
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (3 mL).
-
Add the acetophenone solution dropwise to the cold catalyst solution over a period of 10-15 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.
General Protocol for Diastereoselective Alkylation using an Oxazolidinone Auxiliary
This protocol outlines the general steps for a diastereoselective alkylation using a chiral oxazolidinone auxiliary, which can be prepared from a chiral amino alcohol.
Materials:
-
Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) (1.0 equiv)
-
Acyl chloride or anhydride (1.1 equiv)
-
Base for acylation (e.g., triethylamine, pyridine)
-
Strong base for enolate formation (e.g., LDA, NaHMDS) (1.1 equiv)
-
Alkylating agent (e.g., benzyl bromide) (1.2 equiv)
-
Anhydrous THF
-
Standard workup and purification reagents
Procedure:
-
N-Acylation: In a flask under an inert atmosphere, dissolve the chiral oxazolidinone in anhydrous THF. Add the base, followed by the dropwise addition of the acyl chloride or anhydride at 0 °C. Stir the reaction until completion (monitored by TLC). Perform an aqueous workup to isolate the N-acyloxazolidinone.
-
Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous THF and cool the solution to -78 °C. Slowly add the strong base (e.g., LDA) and stir for 30-60 minutes to form the enolate.
-
Alkylation: Add the alkylating agent to the enolate solution at -78 °C. Allow the reaction to stir for several hours, gradually warming to a higher temperature if necessary.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification and Analysis: Purify the product by flash chromatography. Determine the diastereomeric excess (de) by ¹H NMR spectroscopy or HPLC analysis.
-
Auxiliary Removal: The chiral auxiliary can be removed under various conditions (e.g., hydrolysis with LiOH/H₂O₂, reduction with LiBH₄) to yield the desired chiral product.
Visualizing Workflows and Mechanisms
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Catalytic cycle of an oxazaborolidine (CBS) catalyst.
Conclusion
This compound is a useful chiral building block in asymmetric synthesis and medicinal chemistry. While it may not always achieve the same level of stereoselectivity as more structurally rigid or sterically demanding chiral amino alcohols like those derived from proline or aminoindanol, its utility in specific applications, such as the synthesis of certain pharmaceuticals, is well-established. The choice of a chiral amino alcohol should be guided by a careful consideration of factors including cost, availability, the specific reaction being performed, and the desired level of stereoselectivity. For researchers exploring novel chiral architectures, this compound offers a flexible and synthetically versatile starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-2-Aminopentan-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of (R)-2-Aminopentan-1-ol, ensuring the safety of laboratory personnel and the protection of the environment.
This compound, an amino alcohol, is classified as a hazardous chemical.[1][2][3][4] Improper disposal can lead to severe skin burns, eye damage, and harm to aquatic life.[1][2][3][5] Therefore, it is imperative to follow established protocols for its disposal. This document outlines the necessary immediate safety precautions, step-by-step disposal procedures, and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to mitigate risks. The chemical is known to be corrosive and can cause serious health effects upon contact.[1][2][3]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to severe burns and irritation.[1][6] |
| Body Protection | A standard laboratory coat. | To protect from accidental spills and contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of potentially harmful vapors or aerosols.[1][6] |
In the event of a spill, immediately contain the material with an inert absorbent (e.g., vermiculite, sand) and place it into a designated, labeled container for disposal.[6] Do not allow the chemical to enter drains or waterways.[6][7]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved chemical waste disposal company.[1][4][6][7][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]
-
Waste Identification and Classification :
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling :
-
Storage :
-
Arranging for Disposal :
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is the responsibility of the chemical waste generator to comply with all local, state, and federal regulations regarding hazardous waste disposal.[1] Consult your institution's EHS department for specific guidance and to ensure full compliance.
While this document provides a comprehensive overview, it is essential to refer to the specific Safety Data Sheet (SDS) for this compound and your institution's established safety protocols before handling and disposing of this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.se [fishersci.se]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling (R)-2-Aminopentan-1-ol
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of (R)-2-Aminopentan-1-ol. Adherence to these guidelines is paramount for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting. This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed before handling this compound. The following table summarizes the necessary personal protective equipment.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation.[2] Equipment should conform to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemically resistant, impervious gloves. | To prevent skin contact which can cause irritation.[2] Gloves should be inspected for integrity before each use. After use, hands should be washed and dried thoroughly. |
| Skin and Body Protection | A lab coat is mandatory. Fire/flame resistant and impervious clothing is recommended. | Provides a barrier against skin contact and potential splashes. Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if ventilation is inadequate or if vapors or mists are generated, as the substance may cause respiratory irritation.[2][3] |
Procedural Workflow for Handling and Disposal
The following diagram outlines the step-by-step procedure for the safe handling and disposal of this compound.
Caption: Procedural workflow for handling and disposal.
Safe Handling and Storage
When handling this compound, it is crucial to avoid contact with skin and eyes and to prevent inhalation of any vapors or mists.[4] The substance should be used in a well-ventilated area.[4] Store the chemical in a tightly closed container in a dry and well-ventilated place.
Spills and Accidental Exposure
In the event of a spill, the area should be evacuated. The spill should be contained and collected with a liquid-absorbent material. Proper disposal procedures must then be followed. Do not let the product enter drains.
In case of accidental exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.
-
Ingestion: Rinse the mouth and drink plenty of water. Consult a physician.[5]
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant.[5] All disposal practices must be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
